molecular formula C7H13N3O B8015735 1-Methyl-3-propoxy-1H-pyrazol-4-amine

1-Methyl-3-propoxy-1H-pyrazol-4-amine

Cat. No.: B8015735
M. Wt: 155.20 g/mol
InChI Key: XXKJMJRHMTYPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propoxy-1H-pyrazol-4-amine is a chemical building block of significant interest in medicinal and organic chemistry research. As a member of the 1H-pyrazol-4-amine family, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its molecular structure, featuring an amine functional group at the 4-position and a propoxy chain at the 3-position of the pyrazole ring, makes it a valuable scaffold for constructing libraries of compounds aimed at exploring new chemical spaces. Research into analogous pyrazoline and pyrazole derivatives has demonstrated a wide spectrum of biological activities, highlighting the potential of this chemical class. Specifically, such compounds are frequently investigated as core structures in the development of novel antifungal agents . Recent scientific studies on similar pyrazol-4-amine derivatives have shown that they can act as potent dual inhibitors of key fungal enzymes, such as dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT1) . These enzymes are critical for folate metabolism and protein myristoylation in pathogens like Candida albicans , making them prominent targets in antifungal drug discovery efforts. The inhibitory action disrupts essential cellular processes in fungal cells, leading to growth inhibition. Beyond antimicrobial applications, this amine is a key intermediate in pharmaceutical synthesis for constructing molecules with potential antiviral, anti-inflammatory, and anticancer properties . Researchers utilize this building block in various reaction types, including condensation and functional group transformations, to introduce the 1H-pyrazol-4-amine motif into target structures . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-methyl-3-propoxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-4-11-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKJMJRHMTYPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-3-propoxy-1H-pyrazol-4-amine: Structure, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 1-Methyl-3-propoxy-1H-pyrazol-4-amine is not a readily available commercial product and is not extensively documented in current scientific literature. This guide, therefore, presents a scientifically informed projection of its chemical properties and a plausible synthetic route based on established principles of heterocyclic chemistry and data from structurally analogous pyrazole derivatives. All protocols and claims are grounded in authoritative chemical literature to ensure scientific validity.

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. This guide focuses on a specific, likely novel derivative: this compound. We will delineate its probable chemical structure, propose a robust synthetic pathway, and discuss its potential scientific relevance within the broader context of pyrazole chemistry. This document is intended for researchers and professionals in drug discovery and organic synthesis who are interested in the exploration of novel chemical entities.

Part 1: Chemical Structure and Predicted Properties

The fundamental architecture of this compound features a pyrazole ring substituted at the 1, 3, and 4 positions with a methyl, a propoxy, and an amine group, respectively.

Molecular Structure

The proposed chemical structure is as follows:

G start Commercially Available Starting Materials step1 Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-ol start->step1 step2 Step 2: O-propylation to form 1-Methyl-4-nitro-3-propoxy-1H-pyrazole step1->step2 step3 Step 3: Reduction of the Nitro Group step2->step3 product Final Product: This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-ol

This intermediate can be synthesized from commercially available ethyl 2-cyano-2-(hydroxyimino)acetate through cyclization with methylhydrazine followed by nitration.

  • Materials: Ethyl 2-cyano-2-(hydroxyimino)acetate, Methylhydrazine, Ethanol, Sulfuric Acid, Nitric Acid.

  • Procedure:

    • Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol.

    • Add methylhydrazine dropwise at 0 °C and then reflux the mixture to form the pyrazole ring.

    • After cooling, the resulting 3-amino-1-methyl-1H-pyrazole-4-carboxylate is isolated.

    • The carboxylate is then hydrolyzed to the corresponding pyrazol-3-ol.

    • The 1-methyl-1H-pyrazol-3-ol is carefully nitrated using a mixture of sulfuric acid and nitric acid at low temperatures to yield 1-methyl-4-nitro-1H-pyrazol-3-ol.

Step 2: O-propylation to form 1-Methyl-4-nitro-3-propoxy-1H-pyrazole

The hydroxyl group of the pyrazole is alkylated to introduce the propoxy moiety.

  • Materials: 1-Methyl-4-nitro-1H-pyrazol-3-ol, 1-Bromopropane, Potassium Carbonate, Acetone.

  • Procedure:

    • To a solution of 1-methyl-4-nitro-1H-pyrazol-3-ol in acetone, add potassium carbonate.

    • Add 1-bromopropane and reflux the mixture until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and evaporate the solvent. The crude product can be purified by column chromatography.

Step 3: Reduction of the Nitro Group to form this compound

The final step involves the reduction of the nitro group to the primary amine. Several methods are effective for this transformation. [5][6][7]

  • Materials: 1-Methyl-4-nitro-3-propoxy-1H-pyrazole, Iron powder, Ammonium Chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 1-methyl-4-nitro-3-propoxy-1H-pyrazole and iron powder in a mixture of ethanol and water.

    • Add a solution of ammonium chloride and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

    • Evaporate the solvent and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Part 3: Potential Applications and Research Directions

While the specific biological activity of this compound is unknown, the pyrazole scaffold is a well-established pharmacophore. [1][4]Derivatives of pyrazole have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The introduction of a propoxy group at the 3-position and an amine at the 4-position of the 1-methylpyrazole core could lead to novel interactions with biological targets. The amine group can act as a hydrogen bond donor and a site for further functionalization, while the propoxy group can influence the compound's lipophilicity and metabolic stability.

Future research on this compound should focus on:

  • Confirmation of Synthesis and Structure: The proposed synthetic route needs to be experimentally validated, and the structure of the final compound confirmed using modern analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

  • Biological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic applications.

  • Analogue Synthesis: A library of related compounds with different alkoxy groups at the 3-position and various substitutions on the 4-amino group could be synthesized to explore structure-activity relationships.

References

  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? [Online discussion]. Available: [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Available: [Link]

  • Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). An Improved Preparation of 3-Alkoxypyrazoles. Available: [Link]

  • Semantic Scholar. (1993, June 1). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Available: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available: [Link]

  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available: [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available: [Link]

  • Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
  • Google Patents. (n.d.). US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.
  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Available: [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available: [Link]

  • ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available: [Link]

  • TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available: [https:// TUTDoR.org/article/10.21427/D7XG6P](https:// TUTDoR.org/article/10.21427/D7XG6P)
  • PubMed. (2008, February 1). Novel 3-alkoxy-1H-pyrazolo[3,4-d]pyrimidines as EGFR and erbB2 receptor tyrosine kinase inhibitors. Available: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Challenge of Characterizing Novel Chemical Entities

In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone of medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2][3] Their versatile structure serves as a valuable template for designing potent and selective therapeutic agents.[4] However, the journey from a newly synthesized compound to a viable drug candidate is contingent upon a thorough and precise understanding of its fundamental physical and chemical properties. These properties govern a molecule's behavior from formulation to its ultimate interaction with a biological target.

This guide addresses a common challenge faced by researchers: the characterization of a novel or sparsely documented compound. Our target molecule, 1-Methyl-3-propoxy-1H-pyrazol-4-amine , serves as a case in point. A comprehensive search of public domain literature and chemical databases reveals a significant lack of available experimental data for this specific entity.

Therefore, this document adopts a dual-pronged approach rooted in scientific best practice:

  • Analysis of a Foundational Analogue: We will first provide a detailed physicochemical profile of a closely related, well-characterized compound, 1-Methyl-1H-pyrazol-4-amine . This serves as a validated reference point and a template for the type of data required.

  • A Blueprint for Characterization: We will then outline a rigorous, step-by-step experimental workflow for determining the key physical properties of the novel target compound, this compound. This section is designed as a practical guide for laboratory scientists, emphasizing the rationale behind each methodological choice.

By structuring the guide in this manner, we aim to provide not just data, but a robust framework for inquiry, empowering researchers to systematically evaluate novel chemical entities and accelerate the drug development process.

Part 1: Physicochemical Profile of a Reference Analogue: 1-Methyl-1H-pyrazol-4-amine

The compound 1-Methyl-1H-pyrazol-4-amine (CAS No. 69843-13-6) is the foundational core of our target molecule, lacking only the 3-propoxy group.[5][6][7] Its established properties provide a crucial baseline for predicting the potential impact of the propoxy substitution.

Summary of Physical Properties

The key physicochemical data for 1-Methyl-1H-pyrazol-4-amine are summarized in the table below. This information is critical for predicting its handling, storage, and preliminary behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₄H₇N₃[5][6]
Molecular Weight 97.12 g/mol [5][6]
CAS Number 69843-13-6[5][6][7]
Appearance Not specified; predicted solid-
Melting Point 47-50 °C[7]
Boiling Point 45-80 °C / 760 mmHg[7]
Density 1.141 g/mL at 25 °C[6][7]
Flash Point >110 °C[6][7]
XLogP3 (Predicted) -0.4[5]
Interpretation of Reference Data
  • Melting and Boiling Points: The relatively low melting point suggests the compound is a solid at room temperature but can be easily melted for certain experimental procedures.[7] The broad boiling point range may indicate decomposition at higher temperatures or sensitivity to atmospheric pressure.

  • Density: A density greater than water has implications for solvent choice in extractions and purifications.[6][7]

  • Flash Point: The high flash point (>110 °C) indicates low flammability under standard laboratory conditions, which is a favorable safety characteristic.[6][7]

  • XLogP3: The negative value of this predicted octanol-water partition coefficient suggests that 1-Methyl-1H-pyrazol-4-amine is likely hydrophilic.[5] The addition of a propoxy group to create our target compound would be expected to increase its lipophilicity (and thus its LogP value).

Part 2: A Proposed Experimental Workflow for the Characterization of this compound

This section provides a detailed, self-validating protocol for determining the essential physical properties of the novel compound. The causality behind each step is explained to ensure both technical accuracy and practical applicability.

Workflow Overview

The characterization process is a logical sequence of experiments designed to build a complete physicochemical profile of the new molecule.

G cluster_0 Phase 1: Purity & Identity Confirmation cluster_1 Phase 2: Core Physical Properties cluster_2 Phase 3: Pharmaceutical Relevance A Synthesis & Purification B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point Determination (DSC) C->D If Purity >98% E Boiling Point Determination (Micro-distillation) C->E F Thermogravimetric Analysis (TGA) D->F E->F G Aqueous Solubility (Shake-flask, HPLC) F->G If Thermally Stable H pKa Determination (Potentiometric Titration) G->H I LogP Determination (Shake-flask, UV-Vis) G->I

Caption: A logical workflow for the physicochemical characterization of a novel compound.

Step-by-Step Experimental Protocols
  • Rationale: DSC is chosen over traditional melting point apparatus for its high precision and ability to detect phase transitions, decomposition events, and the presence of impurities, which would manifest as a broadened melting peak.

  • Methodology:

    • Calibrate the DSC instrument using an indium standard.

    • Accurately weigh 1-3 mg of the purified solid this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Place both pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the anticipated melting point (e.g., 250 °C).

    • The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point. The peak's sharpness provides an indication of purity.

  • Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It establishes a true equilibrium between the solid solute and the solvent, providing a thermodynamically stable value that is critical for predicting oral bioavailability.

  • Methodology:

    • Prepare a supersaturated solution by adding an excess amount of the compound to a pH 7.4 phosphate-buffered saline (PBS) solution in a sealed, glass flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time to equilibrium.

    • After agitation, allow the solution to stand, permitting the undissolved solid to sediment.

    • Carefully extract an aliquot of the clear supernatant. To remove any suspended microparticles, filter the aliquot through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • The determined concentration is reported as the aqueous solubility in mg/mL or µM.

G Shake-Flask Solubility Workflow A 1. Add Excess Compound to pH 7.4 Buffer B 2. Agitate at 25°C for 24-48h A->B C 3. Allow Sedimentation B->C D 4. Filter Supernatant (0.22 µm) C->D E 5. Quantify via Validated HPLC-UV D->E F Result: Aqueous Solubility E->F

Caption: Workflow for determining aqueous solubility via the shake-flask method.

  • Rationale for pKa: The amine group on the pyrazole ring is basic. Its pKa (the pH at which it is 50% ionized) is a critical determinant of solubility and membrane permeability across different physiological pH environments (e.g., stomach vs. intestine). Potentiometric titration provides a direct and accurate measurement.

  • Rationale for LogP: The octanol-water partition coefficient (LogP) is the primary measure of a drug's lipophilicity. It is essential for predicting its ability to cross cell membranes and its potential for metabolism and toxicity. The shake-flask method is again used for its reliability.

These two properties are often determined in conjunction, as the ionization state (governed by pKa) directly influences the partitioning behavior (LogP). A comprehensive analysis would involve determining the distribution coefficient (LogD) at various pH values.

Conclusion

While the specific physical properties of this compound remain to be experimentally determined, this guide provides the necessary framework for their acquisition and interpretation. By profiling a close structural analogue and presenting a robust set of validated experimental protocols, we equip researchers with the tools to systematically characterize this and other novel chemical entities. This rigorous, data-driven approach is fundamental to establishing the scientific integrity required for advancing new molecules in the drug development pipeline.

References

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. [Link]

  • BuyersGuideChem. (n.d.). 1-Methyl-1H-pyrazol-4-amine. [Link]

  • ChemBK. (2024, April 9). 1-methyl-1H-pyrazol-4-amine. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

Sources

Technical Whitepaper: Safety, Handling, and Application of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole-4-amine scaffold has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors[1]. 1-Methyl-3-propoxy-1H-pyrazol-4-amine (CAS: 1429419-42-0) is a highly versatile, low-molecular-weight building block utilized by drug development professionals to introduce tunable lipophilicity and critical hydrogen-bonding networks into drug candidates. However, the exact structural features that make it biologically valuable—namely, its nucleophilic primary amine and lipophilic ether moiety—also impart significant laboratory hazards. This whitepaper synthesizes the physicochemical profile, mechanistic hazard causality, and self-validating safety protocols required to handle this compound effectively.

Physicochemical Profiling & Structural Implications

The reactivity and safety profile of this compound are dictated by its functional groups. The electron-rich pyrazole ring is activated by the electron-donating primary amine at the C4 position, making it highly susceptible to electrophilic attack. Meanwhile, the 3-propoxy group significantly increases the compound's lipophilicity compared to its unsubstituted analogs, enhancing both its cellular permeability in biological assays and its dermal absorption risks in the laboratory.

Table 1: Physicochemical & Identification Data
PropertyValueStructural & Safety Implication
Chemical Name This compoundCore scaffold for kinase inhibitor synthesis.
CAS Number 1429419-42-0Unique identifier for regulatory and SDS compliance.
Molecular Formula C7H13N3OLow-molecular-weight fragment (Rule of 3 compliant).
Molecular Weight 155.20 g/mol Optimal for fragment-based drug discovery (FBDD).
SMILES NC1=CN(C)N=C1OCCCHighlights the primary amine (nucleophile) and propoxy ether.
GHS Signal Word Danger (Extrapolated)[2]Requires stringent PPE and engineering controls.

Hazard Identification & Mechanistic Causality

Based on structurally analogous compounds (e.g., 3-Ethoxy-1-methyl-1H-pyrazol-4-amine), this compound triggers specific Globally Harmonized System (GHS) hazard classifications[2]. Understanding the causality behind these hazards is critical for proactive risk mitigation.

  • H318 (Causes serious eye damage) & H315 (Causes skin irritation): The primary amine group is a strong Lewis base. Upon contact with the aqueous environment of the eye or skin perspiration, it abstracts protons, rapidly raising the local pH. This localized alkaline environment causes the saponification of fatty acids in cell membranes and the irreversible denaturation of corneal proteins.

  • H335 (May cause respiratory irritation): If aerosolized, the fine powder deposits in the mucosal lining of the respiratory tract. The resulting basicity disrupts the mucosal pH balance, triggering acute inflammatory cascades.

  • H302 (Harmful if swallowed): The lipophilic 3-propoxy group enhances gastrointestinal absorption, allowing the bioactive pyrazole core to enter systemic circulation rapidly, potentially interfering with off-target biological pathways.

ToxicityMechanism Chem 1-Methyl-3-propoxy- 1H-pyrazol-4-amine (CAS: 1429419-42-0) Amine Primary Amine Group (Nucleophilic / Basic) Chem->Amine Lipid Propoxy & Methyl Groups (Lipophilic) Chem->Lipid Skin H315: Skin Irritation (Protein Denaturation) Amine->Skin Direct Contact Eye H318: Eye Damage (Corneal Saponification) Amine->Eye Direct Contact Resp H335: Respiratory Irritation (Mucosal Damage) Amine->Resp Aerosol Inhalation Oral H302: Harmful Swallowed (Systemic Toxicity) Amine->Oral Ingestion Lipid->Oral Enhanced GI Absorption

Figure 1: Mechanistic pathways linking chemical structure to GHS hazards.

Experimental Workflows & Risk Mitigation

To ensure trustworthiness and safety in the laboratory, protocols must not rely solely on user compliance; they must be self-validating systems .

Protocol 1: Self-Validating Mass Transfer

Due to the H335 (respiratory) and H318 (eye) hazards, aerosolization during weighing must be eliminated.

  • Environmental Preparation: Conduct all operations inside a certified fume hood with a minimum face velocity of 100 fpm.

  • PPE: Don double nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Closed-System Weighing: Tare a secondary containment vessel (e.g., a sealed vial) alongside the primary reagent bottle.

  • Transfer & Validation: Transfer the desired mass into the secondary vial inside the hood, seal it, and weigh it. Self-Validation Check: The mass lost from the primary reagent bottle must exactly match the mass gained in the secondary vial (within balance error limits ±0.1 mg). Any discrepancy indicates environmental loss or aerosolization, triggering immediate hood decontamination.

Protocol 2: Emergency Spill Neutralization

A spill of a basic amine cannot simply be wiped up, as this spreads the corrosive agent.

  • Containment: Surround the powder or solution spill with an inert absorbent (e.g., vermiculite).

  • Controlled Neutralization: Apply a weak acid solution (e.g., 1M Citric Acid). Causality: A strong acid (like HCl) would cause a highly exothermic reaction, potentially boiling the solvent and aerosolizing the toxic compound. A weak acid safely and slowly protonates the amine, forming a water-soluble, non-volatile citrate salt.

  • Validation: Test the spill area with universal pH indicator paper. Self-Validation Check: The cleanup is only considered complete and safe for standard aqueous disposal when the pH paper reads strictly between 6.5 and 7.5.

HandlingWorkflow Start Initiate Transfer Protocol (Verify PPE & Hood) Weigh Closed-System Weighing (Prevent Aerosolization) Start->Weigh Reaction Transfer to Schlenk Flask (Inert N2/Ar Atmosphere) Weigh->Reaction Spill Spill Detected? Reaction->Spill Clean Neutralize with Weak Acid (1M Citric Acid) Spill->Clean Yes Dispose Aqueous Waste Disposal (EPA Guidelines) Spill->Dispose No (Routine Waste) Verify Verify pH Neutrality (pH Paper = 6.5 - 7.5) Clean->Verify Verify->Clean pH > 7.5 Verify->Dispose pH is Neutral

Figure 2: Self-validating workflow for safe handling and spill neutralization.

Synthesis & Application in Drug Discovery

In the realm of targeted therapeutics, the 4-aminopyrazole core is heavily utilized in the design of kinase inhibitors[3]. When incorporated into larger molecular architectures, the primary amine at the 4-position serves as a crucial hydrogen bond donor and acceptor.

During the inhibition of Cyclin-dependent kinase 2 (CDK2)[1] or Janus kinases (JAK)[4], this amine interacts directly with the amino acid residues in the highly conserved ATP-binding hinge region of the kinase. The 1-methyl and 3-propoxy substituents of this compound are not merely structural filler; they provide precise steric bulk and lipophilicity to occupy adjacent hydrophobic pockets, thereby driving the exceptional selectivity and binding affinity required to prevent off-target toxicity in oncology and immunology applications[1][4].

References

  • Title: this compound Source: ChemBuyersGuide URL: [Link]

  • [1] Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors Source: NIH (PMC) URL: [Link]

  • [4] Title: New Drug Approvals: JAK/STAT Pathway Inhibitors Source: New Drug Approvals URL: [Link]

Sources

Structural and Pharmacological Divergence: 1-Methyl-3-propoxy-1H-pyrazol-4-amine vs. Methoxy Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of targeted therapeutics, the selection of specific chemical building blocks dictates the ultimate pharmacokinetic and pharmacodynamic fate of a drug candidate. The 1-methyl-1H-pyrazol-4-amine scaffold is a privileged, highly validated pharmacophore, predominantly utilized as a hinge-binding motif in ATP-competitive kinase inhibitors[1],[2]. However, the substitution at the C3 position of this pyrazole core—specifically comparing a methoxy group to a propoxy group—triggers a profound divergence in physicochemical properties, target selectivity, and metabolic stability. This technical guide dissects the causal relationships between these structural modifications and their impact on drug design.

The Aminopyrazole Pharmacophore: Hinge Binding Mechanics

To understand the impact of C3-alkoxy substitutions, one must first establish how the core scaffold interacts with its biological target. When 1-methyl-1H-pyrazol-4-amine is incorporated into a larger molecular framework (typically via Buchwald-Hartwig amination at the C4-amino group[3]), it forms a critical bidentate hydrogen-bonding network with the kinase hinge region[4],[5].

  • Hydrogen Bond Acceptor: The unsubstituted pyrazole N2 atom accepts a hydrogen bond from the backbone amide NH of the kinase hinge (e.g., Met149 in JNK3 or Leu83 in CDK2)[5],[6].

  • Hydrogen Bond Donor: The C4-secondary amine donates a hydrogen bond to the backbone carbonyl of the hinge region[4].

Because the C3 position is situated immediately adjacent to this N2/C4-NH interface, any substituent at C3 vectors directly into the space flanking the hinge—often pointing toward the solvent channel or a specific hydrophobic sub-pocket (such as the gatekeeper pocket)[5].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand Aminopyrazole Core Hinge_CO Backbone C=O (H-Bond Acceptor) Hinge_NH Backbone N-H (H-Bond Donor) Pyrazole_N Pyrazole N2 (H-Bond Acceptor) Hinge_NH->Pyrazole_N Donates H Amino_NH2 C4-Amino Group (H-Bond Donor) Amino_NH2->Hinge_CO Donates H Alkoxy_C3 C3-Alkoxy Group (Methoxy vs Propoxy) Hydrophobic Pocket Hydrophobic Pocket Alkoxy_C3->Hydrophobic Pocket Steric Fit / Clash

Fig 1: Aminopyrazole hinge-binding triad and C3-alkoxy steric vectoring.

Physicochemical Divergence: Methoxy vs. Propoxy at C3

The choice between 1-Methyl-3-methoxy-1H-pyrazol-4-amine (CAS: 1431962-46-7[7]) and 1-Methyl-3-propoxy-1H-pyrazol-4-amine (CAS: 1429419-42-0[8],[9]) is driven by the need to balance ligand efficiency against target selectivity.

Steric Bulk and "Negative Design"

The methoxy analog provides minimal steric hindrance. Its compact nature allows the pharmacophore to bind promiscuously across various kinases that possess narrow or restrictive hinge-adjacent pockets. This makes it an excellent building block for early-stage screening hits.

Conversely, the propoxy analog introduces a flexible, 3-carbon aliphatic chain. This bulk acts as a "negative design" element: it creates a severe steric clash in kinases with restrictive pockets, thereby engineering out off-target activity. However, if the target kinase possesses a deep, lipophilic adjacent pocket, the propoxy chain can undergo a conformational fit, driving immense selectivity and affinity through favorable van der Waals interactions[6].

Lipophilicity and Desolvation Penalties

Replacing a methoxy group with a propoxy group increases the lipophilicity (cLogP) of the molecule. While higher lipophilicity enhances passive membrane permeability—a critical requirement for CNS-penetrant targets like LRRK2[3]—it simultaneously increases the desolvation penalty. The propoxy chain must shed its hydration shell before binding; therefore, the entropic gain from burying the propyl chain in a hydrophobic pocket must outweigh the energetic cost of desolvation.

Quantitative Data Summary
Property1-Methyl-3-methoxy-1H-pyrazol-4-amineThis compoundCausality / Impact on Drug Design
CAS Number 1431962-46-7 (HCl salt)[7]1429419-42-0[8],[9]Commercial building block identification.
Molecular Weight 127.15 g/mol (Free base)155.20 g/mol [9]Propoxy adds +28 Da, slightly reducing ligand efficiency.
Steric Volume Compact (-OCH3)Extended (-OCH2CH2CH3)Propoxy dictates selectivity via steric clash or pocket fit.
Lipophilicity (cLogP) Lower (~0.2 core contribution)Higher (~1.1 core contribution)Propoxy increases membrane permeability but raises desolvation cost.
Rotatable Bonds 1 (Alkoxy C-O)3 (Alkoxy C-O, C-C, C-C)Propoxy increases the entropic penalty upon binding.
Metabolic Liability High (Rapid O-demethylation)Moderate (O-depropylation, ω-oxidation)Propoxy shifts the primary clearance mechanism.

Metabolic Stability & Pharmacokinetics (ADME)

Both analogs are susceptible to Phase I metabolism by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). However, the structural divergence at C3 dictates entirely different metabolic pathways.

The methoxy group is highly prone to rapid O-demethylation, exposing a 3-hydroxy-pyrazole metabolite. This metabolite can alter the electronic distribution of the pyrazole ring, potentially weakening hinge-binding affinity or acting as a substrate for Phase II glucuronidation.

The propoxy group , while also susceptible to O-depropylation, introduces a new metabolic liability: aliphatic hydroxylation at the ω (terminal methyl) or ω-1 carbon of the propyl chain. If the propyl chain is not sterically shielded by the final drug molecule's conformation, this aliphatic oxidation can lead to rapid intrinsic clearance (CL_int).

Metabolism Parent 1-Methyl-3-alkoxy- 1H-pyrazol-4-amine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Methoxy 3-Methoxy Analog CYP->Methoxy Propoxy 3-Propoxy Analog CYP->Propoxy O_Demethylation Rapid O-Demethylation (Loss of -CH3) Methoxy->O_Demethylation O_Depropylation O-Depropylation (Loss of -C3H7) Propoxy->O_Depropylation Hydroxylation Aliphatic Hydroxylation (ω / ω-1 oxidation) Propoxy->Hydroxylation Metabolite_OH 3-Hydroxy Metabolite (Pharmacologically Altered) O_Demethylation->Metabolite_OH O_Depropylation->Metabolite_OH

Fig 2: Divergent CYP450-mediated metabolic pathways for C3-alkoxy analogs.

Experimental Workflows: Evaluating the Analogs

To empirically validate the SAR divergence between the methoxy and propoxy analogs, researchers must employ self-validating in vitro systems. The following protocols isolate the variables of binding affinity and metabolic stability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Selectivity Assay

Causality: This assay quantifies how the C3-propoxy steric bulk alters binding affinity across a kinome panel compared to the methoxy analog. Self-Validating System: Includes a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate assay dynamic range, and a no-enzyme well as a negative background control.

  • Compound Preparation: Synthesize the final inhibitor constructs incorporating either the 3-methoxy or 3-propoxy building block[3]. Prepare a 10-point, 3-fold serial dilution of both analogs in 100% DMSO, starting at 10 mM.

  • Dispensing: Transfer 100 nL of the compounds to a 384-well low-volume plate using an acoustic liquid handler.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., CDK2 or LRRK2)[5],[3] diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial Step: The ATP concentration must be set to the specific kinase's

    
     to ensure competitive binding sensitivity.
    
  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction) and Europium-labeled anti-phospho antibodies.

  • Readout & Validation: Read the plate on a multi-mode reader at 620 nm and 665 nm. Calculate the IC50. The assay is validated if the Staurosporine control yields an IC50 within half a log of its historical average and the Z'-factor is >0.6.

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality: To determine if the shift from O-demethylation (methoxy) to aliphatic hydroxylation (propoxy) significantly alters the metabolic half-life. Self-Validating System: Verapamil is used as a high-clearance positive control to validate microsomal activity. A minus-NADPH control validates that degradation is strictly CYP450-dependent.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Addition: Spike the methoxy and propoxy analogs into separate HLM suspensions to a final concentration of 1 µM (Ensure final DMSO is < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of percent remaining versus time. Calculate the slope (

    
    ) to determine the in vitro intrinsic clearance (
    
    
    
    ). The assay is valid if Verapamil
    
    
    is >40 µL/min/mg and the minus-NADPH control shows <5% degradation.

References

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PubMed Central (PMC). 4[4]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 1[1]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central (PMC).5[5]

  • Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor. BenchChem. 2[2]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. 6[6]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications. 3[3]

  • This compound (CAS: 1429419-42-0). Bidepharm.8[8]

  • CAS:1429419-42-0 this compound. Bidepharm. 9[9]

  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1431962-46-7). Heowns. 7[7]

Sources

Navigating the Sourcing Landscape for the Novel Building Block: 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This five-membered heterocyclic ring is a prevalent scaffold in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic applications including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and target engagement. Specifically, the 1,3,4-trisubstituted pyrazole motif is of high interest, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. 1-Methyl-3-propoxy-1H-pyrazol-4-amine represents a novel, yet uncommercialized, building block with significant potential for generating new chemical entities in drug discovery programs. The presence of a propoxy group can enhance lipophilicity and cell permeability, while the 4-amino group serves as a versatile handle for further derivatization.

This guide provides a comprehensive overview of the sourcing challenges for this specific building block, and outlines practical strategies for its acquisition, either through the procurement of key precursors for in-house synthesis or by leveraging custom synthesis services.

Current Sourcing Landscape: A Niche Building Block

A thorough survey of major chemical supplier catalogs reveals that this compound is not currently available as a stock item. This is not uncommon for novel or highly specialized chemical building blocks. The absence of off-the-shelf availability necessitates a more strategic approach for research and development teams requiring this compound. The following sections will detail two primary pathways for obtaining this molecule: in-house synthesis from commercially available precursors and outsourcing to a custom synthesis provider.

Pathway 1: In-House Synthesis via Commercially Available Precursors

For research groups with synthetic chemistry capabilities, the in-house synthesis of this compound is a viable option. A plausible and efficient synthetic route can be designed based on established pyrazole chemistry. A key consideration for this approach is the reliable sourcing of the necessary starting materials.

Proposed Synthetic Route

A practical synthetic approach would involve the initial formation of a suitably substituted pyrazole core, followed by functional group interconversions to install the desired propoxy and amino moieties. One potential route could start from a commercially available 4-halo-1-methyl-1H-pyrazol-3-amine derivative. The halogen at the 4-position can be displaced or utilized in a cross-coupling reaction, while the 3-amino group can be protected and later deprotected or serve as a directing group. A more direct approach, however, may involve the nitration of a 1-methyl-3-propoxy-1H-pyrazole, followed by reduction of the nitro group to the desired amine.

Sourcing Key Precursors

The following table outlines commercially available precursors that could be utilized in the synthesis of this compound.

PrecursorCAS NumberRepresentative SuppliersNotes
1-Methyl-1H-pyrazol-4-amine69843-13-6Sigma-Aldrich, AmbeedA versatile starting material for introducing substituents at the 4-position.[1][2][3]
1-Methyl-1H-pyrazole930-36-9Fisher Scientific, Sigma-AldrichA foundational building block for constructing the pyrazole core.
3-Amino-1-methyl-1H-pyrazole1904-31-0Fisher ScientificUseful for building the desired substitution pattern.[4]

It is important for researchers to verify the purity and specifications of these precursors from their chosen supplier to ensure the success of the subsequent synthetic steps.

Pathway 2: Leveraging Custom Synthesis Services

For organizations that lack the internal capacity for multi-step synthesis or require larger quantities of the final compound, outsourcing to a contract research organization (CRO) or a custom synthesis company is a highly effective strategy.

Selecting a Custom Synthesis Partner

When selecting a custom synthesis partner, several factors should be considered:

  • Expertise in Heterocyclic Chemistry: Look for companies with a proven track record in the synthesis of complex heterocyclic molecules.

  • Scalability: Ensure the provider can meet your quantity requirements, from milligrams for initial screening to kilograms for later-stage development.

  • Analytical Capabilities: The supplier should have a comprehensive suite of analytical techniques (e.g., NMR, LC-MS, HPLC, elemental analysis) to ensure the identity and purity of the final product.

  • Communication and Project Management: A transparent and collaborative process is crucial for a successful outcome.

The Custom Synthesis Workflow

The process of engaging a custom synthesis provider typically follows these steps:

  • Request for Quotation (RFQ): Provide the chemical structure, desired quantity, required purity, and any available synthetic information.

  • Proposal and Timeline: The supplier will provide a detailed proposal outlining the synthetic route, estimated timeline, and cost.

  • Project Initiation: Upon agreement, the synthesis project is initiated.

  • Regular Updates: The provider should furnish regular progress reports.

  • Final Product Delivery: The final compound is delivered with a comprehensive Certificate of Analysis (CoA).

Caption: Decision workflow for acquiring this compound.

Essential Quality Control and Characterization

Regardless of the acquisition method, rigorous quality control is paramount. The identity and purity of this compound should be confirmed through a battery of analytical tests.

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation and a purity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound with high accuracy.

  • Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.

A comprehensive Certificate of Analysis should include data from these techniques, confirming that the material meets the required specifications for its intended research or development application.

Conclusion

While this compound is not a readily available commercial product, its strategic importance as a novel building block in drug discovery warrants a proactive sourcing approach. By either leveraging in-house synthetic expertise with commercially available precursors or partnering with a reputable custom synthesis provider, research and development teams can successfully obtain this valuable compound. A thorough understanding of the synthetic landscape and a commitment to rigorous quality control are the key determinants of success in integrating this and other novel building blocks into drug discovery pipelines.

References

  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
  • ChemScene. N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.
  • Sigma-Aldrich. SAFETY DATA SHEET: N-Boc-cis-4-hydroxy-L-proline.
  • Fisher Scientific.
  • MilliporeSigma. 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine.
  • BuyersGuideChem. 1-Methyl-1H-pyrazol-4-amine.
  • PubChem. 1-methyl-1H-pyrazol-4-amine. Available at: [Link]

  • Molport. [(1-methyl-1H-pyrazol-4-yl)methyl]amine.

  • BLD Pharm. 1-Methyl-1H-pyrazol-4-amine hydrochloride.
  • Moldb. (3-Methyl-1-propyl-1h-pyrazol-4-yl)methanamine.
  • ResearchGate. Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1 H-pyrazole-5-carboxamide.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Sigma-Aldrich. N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • SciSpace.
  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • ChemScene. N-methyl-3-(1H-pyrazol-4-yl)propan-1-amine.
  • Benchchem. Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9).
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.

Sources

Patent landscape for 1-Methyl-3-propoxy-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic IP and Synthetic Landscape of 1-Methyl-3-propoxy-1H-pyrazol-4-amine Derivatives in Modern Therapeutics

Executive Summary

The evolution of targeted kinase inhibitors has driven medicinal chemists to explore increasingly functionalized heterocyclic building blocks. Among these, this compound (CAS 1429419-42-0) has emerged as a highly privileged scaffold in the patent landscape. This in-depth technical guide dissects the mechanistic rationale, intellectual property (IP) strategy, and self-validating synthetic protocols surrounding this specific pyrazole-4-amine derivative, providing a comprehensive blueprint for drug development professionals.

Pharmacophore Rationale: Causality in Scaffold Design

The selection of this compound over simpler anilines or unsubstituted pyrazoles is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality and thermodynamic principles 1.

  • The N1-Methyl Tautomer Lock: Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium. When an unmethylated pyrazole binds to a target, it must adopt a single tautomeric state, incurring a significant entropic penalty. Causality: By installing a methyl group at the N1 position, the scaffold is locked into a single, predictable bioactive conformation. This eliminates the entropic penalty upon target engagement and simplifies both NMR characterization and SAR interpretation during lead optimization.

  • The O3-Propoxy Lipophilic Vector: Kinase active sites (such as JAK, LRRK2, and CDK) frequently feature a hydrophobic pocket adjacent to the ATP-binding hinge region. Causality: The propoxy chain provides a precise steric bulk and lipophilic vector (enhancing the overall

    
    ) that extends into this pocket. This displaces high-energy, uncoordinated water molecules, driving binding affinity through the hydrophobic effect while simultaneously improving the molecule's cellular permeability.
    
  • The C4-Amine Attachment Point: The primary amine acts as the critical nucleophile for downstream coupling (via

    
     or Buchwald-Hartwig amination) to the primary macrocycle or hinge-binding core of the active pharmaceutical ingredient (API).
    

Pathway Cytokine Extracellular Signal (Cytokine) Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK Target Kinase (e.g., JAK/LRRK2) Receptor->JAK Activates STAT Downstream Effector (e.g., STAT) JAK->STAT Phosphorylates Inhibitor 1-Methyl-3-propoxy- pyrazol-4-amine Derivative Inhibitor->JAK Hinge Binding (Competitive) Transcription Gene Transcription (Disease Progression) STAT->Transcription Translocates

Fig 1. Kinase signaling pathway interrupted by pyrazole-4-amine derivatives.

Self-Validating Synthetic Methodology

To ensure reproducibility and trustworthiness, the synthesis of this compound must be designed as a self-validating system . This means every step contains an intrinsic, observable physical or chemical shift that confirms success without requiring immediate offline analytics 2.

Step-by-Step Protocol

Step 1: O-Alkylation (Etherification)

  • Procedure: React 1-methyl-1H-pyrazol-3-ol with 1-bromopropane using

    
     in DMF at 80°C for 4 hours.
    
  • Causality & Validation:

    
     is chosen as a mild base to selectively deprotonate the hydroxyl (
    
    
    
    ) without causing ring degradation. The polar aprotic DMF accelerates the
    
    
    displacement. Self-Validation: The starting material is highly polar. As the lipophilic propoxy ether forms, TLC (Hexane/EtOAc) will show a massive upward shift in
    
    
    .

Step 2: Electrophilic Aromatic Nitration

  • Procedure: Cool the intermediate to 0°C. Slowly add a mixture of 65%

    
     and 98% 
    
    
    
    . Stir at room temperature for 2 hours.
  • Causality & Validation: The pyrazole ring is heavily electron-rich at the C4 position due to the +M (mesomeric) effects of both the N1 nitrogen and the O3 oxygen. This directs the nitronium ion (

    
    ) exclusively to C4. Strict temperature control prevents oxidative cleavage of the propoxy chain. Self-Validation: The reaction mixture will transition from colorless to a deep, vibrant yellow/orange, visually confirming the installation of the nitro chromophore.
    

Step 3: Catalytic Reduction

  • Procedure: Dissolve the nitro-intermediate in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) until gas uptake ceases.

  • Causality & Validation: Catalytic hydrogenation is selected over metal/acid reductions (like Fe/HCl) to prevent potential ether cleavage and avoid heavy metal contamination in the final API. Self-Validation: The deep yellow color of the nitro compound will completely dissipate into a colorless solution, and volumetric

    
     uptake will physically stop.
    

Step 4: Hydrochloride Salt Formation

  • Procedure: Filter the Pd/C over Celite. Treat the methanolic filtrate with 4M HCl in dioxane. Concentrate and triturate with diethyl ether.

  • Causality & Validation: Free pyrazole-4-amines are highly electron-rich and prone to rapid atmospheric oxidation (turning brown/black over time). Converting the amine to its hydrochloride salt stabilizes the compound indefinitely for commercial distribution and improves aqueous solubility. Self-Validation: The immediate precipitation of a pristine white solid upon HCl addition confirms the successful trapping of the amine salt.

Synthesis SM 1-Methyl-1H- pyrazol-3-ol Step1 Alkylation (PrBr, K2CO3) SM->Step1 SN2 Step2 Nitration (HNO3, H2SO4) Step1->Step2 C4-EAS Step3 Reduction (H2, Pd/C) Step2->Step3 Catalytic Product Target Amine (CAS 1429419-42-0) Step3->Product HCl Salt

Fig 2. Self-validating synthetic workflow for this compound.

Quantitative SAR Data & Physicochemical Profiling

When drafting patent claims, demonstrating a non-obvious improvement (inventive step) over prior art is critical. The length and nature of the alkoxy chain at the C3 position drastically alter the physicochemical properties of the resulting API. Below is a comparative analysis of commercially available 1-methyl-3-alkoxy-1H-pyrazol-4-amine building blocks 3.

Compound NameCAS NumberMol. Weight ( g/mol )Predicted

H-Bond DonorsH-Bond Acceptors
1-Methyl-3-methoxy-1H-pyrazol-4-amine332069-74-6127.150.4213
1-Methyl-3-ethoxy-1H-pyrazol-4-amine1356543-43-5141.170.8513
This compound 1429419-42-0 155.20 1.28 1 3
1-Methyl-3-(2,2,2-trifluoroethoxy)-...1431962-31-0195.141.6516

Data Interpretation: The shift from a methoxy to a propoxy group increases the


 by nearly a full log unit. This is highly advantageous for neurodegenerative targets (e.g., LRRK2 inhibitors for Parkinson's disease) where crossing the Blood-Brain Barrier (BBB) requires higher lipophilicity, justifying the specific patenting of the propoxy derivative over the generic methoxy prior art 4.

IP Strategy and Markush Navigation

In the realm of pharmaceutical patents, the this compound substructure is rarely patented as a standalone entity; rather, it is embedded within complex Markush structures .

To successfully navigate this IP space, medicinal chemists use the pyrazole core as a modular template. By keeping the N4-vector (the main scaffold) constant, they can systematically vary the N1 and O3 vectors to generate novel IP. If a competitor has broadly claimed "3-alkoxy", a follow-on patent can specifically claim the "3-propoxy" derivative by demonstrating superior pharmacokinetic properties (e.g., enhanced BBB penetration or longer half-life), thereby establishing an inventive step.

IPStrategy Core Markush Core: 1-Alkyl-3-alkoxy-pyrazol-4-amine R1 N1-Vector (Tautomer Lock) Core->R1 R2 O3-Vector (Hydrophobic Pocket) Core->R2 R3 N4-Vector (Core Scaffold Linker) Core->R3 PriorArt Prior Art Evasion (Novelty) R1->PriorArt R2->PriorArt Efficacy Target Affinity (Inventive Step) R2->Efficacy R3->Efficacy

Fig 3. Logical decision tree for Markush claim generation and prior art evasion.

References

  • MDPI - 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: N-heterocyclic amines as valuable building blocks in drug discovery.
  • BLD Pharm - this compound (CAS 1429419-42-0) Commercial Availability & Properties.
  • Sigma-Aldrich - 3-Methoxy-1-methyl-1H-pyrazol-4-amine (CAS 332069-74-6) Safety and Physicochemical Information.
  • RSC Publishing - Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone.

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing amide couplings with 1-Methyl-3-propoxy-1H-pyrazol-4-amine (CAS: 1429419-42-0).

This heterocyclic building block presents specific electronic and steric challenges that distinguish it from standard aniline couplings. The protocols below are engineered to maximize yield and purity by addressing the steric bulk of the ortho-propoxy group and the electronic modulation of the pyrazole ring.

Introduction & Molecule Profile

This compound is a specialized heterocyclic amine often employed in the synthesis of kinase inhibitors (e.g., JAK, CDK) and other bioactive small molecules.

Chemical Profile
  • CAS: 1429419-42-0[1]

  • Molecular Weight: 155.20 g/mol

  • Structure: A 4-aminopyrazole core substituted with an N-methyl group and a 3-propoxy ether.

Reactivity Analysis (Critical for Success)
  • Electronic Effect: The pyrazole ring is electron-rich (excess

    
    -electrons). The 3-propoxy group is a strong electron-donating group (EDG) by resonance, which increases the electron density of the ring.[2] However, the 4-amino group's nucleophilicity is often tempered by the inductive effect of the adjacent ring nitrogens.[2] It behaves more like an electron-rich aniline than an alkyl amine.
    
  • Steric Hindrance: The 3-propoxy group is situated ortho to the reactive 4-amino center. This creates a significant steric barrier. Standard coupling agents (EDC/HOBt) may result in slow kinetics or incomplete conversion.[2]

  • Solubility: The molecule is moderately lipophilic due to the propyl chain but maintains good solubility in polar aprotic solvents (DMF, DMSO, DCM).[2]

Decision Matrix for Coupling Conditions

Select the appropriate method based on your reaction scale and the nature of the carboxylic acid partner.[2]

CouplingStrategy cluster_tips Optimization Tips Start Start: Choose Acid Partner AcidType Acid Sterics/Reactivity? Start->AcidType Standard Standard/Unimpeded (Method A: HATU) AcidType->Standard Simple Acid Hindered Sterically Hindered (Method B: T3P) AcidType->Hindered Bulky Acid Unreactive Very Low Reactivity (Method C: Acid Chloride) AcidType->Unreactive Electron Poor Acid Tip1 Maintain pH > 8 Tip2 Avoid HCl salts if possible

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Experimental Protocols

Method A: High-Throughput / Discovery Scale (HATU)

Best for: Small scale (<100 mg), rapid library synthesis, and unhindered acids.[2]

Mechanism: HATU generates a highly reactive At-ester species that reacts quickly with the amine, overcoming moderate electronic deactivation.[2]

Reagents:

  • Amine: this compound (1.0 equiv)[1][3]

  • Acid: Carboxylic Acid partner (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

Protocol:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv) in one portion.[2] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (color change to yellow/orange often observed).[2]

  • Add This compound (1.0 equiv).[1][3]

  • Stir at RT for 2–4 hours. Monitor by LCMS.[4]

    • Note: If conversion is <50% after 4 hours, heat to 50°C.[2]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1).[2] Dry over Na₂SO₄.[2][4]

Method B: Process Scale / Hindered Substrates (T3P)

Best for: Scale-up (>1 g), sterically hindered acids, and easy purification.

Mechanism: Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent.[2] It drives the reaction to completion with very low epimerization risk and water-soluble byproducts.

Reagents:

  • Amine: this compound (1.0 equiv)[1][3]

  • Acid: Carboxylic Acid partner (1.1 equiv)[2]

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[2]

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)[2]

Protocol:

  • Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Solvent (EtOAc, 5-10 volumes).[2]

  • Add Base (Pyridine or NMM, 3.0 equiv).[2] Cool to 0°C.[2]

  • Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Allow to warm to RT and stir for 12 hours.

    • Critical Step: If the reaction stalls, T3P allows for heating up to reflux (EtOAc boiling point) without significant decomposition.[2]

  • Workup: The beauty of T3P is the workup. Wash the organic layer with Water (x2), 0.5 M HCl (careful with acid sensitivity, rapid wash), Sat.[2] NaHCO₃, and Brine.[2]

Method C: The "Sledgehammer" (Acid Chloride)

Best for: extremely unreactive anilines or when coupling fails with HATU/T3P.[2]

Protocol:

  • Convert the carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM.[2] Evaporate to dryness to remove excess oxalyl chloride.[2]

  • Re-dissolve the acid chloride in DCM.[2]

  • In a separate flask, dissolve This compound (1.0 equiv) and Pyridine (or Et₃N) (3.0 equiv) in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Warm to RT. Reaction is usually instantaneous (<1 hour).[2]

Data Summary & Troubleshooting

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Reaction Rate FastModerateInstant
Steric Tolerance GoodExcellentBest
Byproduct Removal Chromatography often requiredAqueous Wash (High Purity)Aqueous Wash
Cost HighModerateLow
Risk Epimerization (low risk here)NoneHydrolysis of Acid Cl
Troubleshooting Guide
  • Problem: Low conversion with unreacted amine remaining.

    • Root Cause:[2][4][5][6] The 3-propoxy group is blocking the approach of the activated acid.

    • Solution: Switch to Method C (Acid Chloride) or use Method B at reflux in EtOAc.[2] The higher temperature helps overcome the steric energy barrier.

  • Problem: Formation of impurities/colored byproducts.

    • Root Cause:[2][4][5][6] Oxidation of the electron-rich pyrazole ring.

    • Solution: Degas solvents with Nitrogen/Argon before use.[2] Perform the reaction under an inert atmosphere.

  • Problem: Amine HCl salt insolubility.

    • Solution: If using the amine hydrochloride salt, ensure you add an extra equivalent of base (DIPEA/TEA) to "free base" the amine before adding the coupling agent.[2]

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71465229, this compound. Retrieved from [Link][2]

  • Coupling Reagent Guide: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177.[2] [Link]

  • Aminopyrazole Reactivity: Fichez, J., Busca, P., & Prestat, G. (2017).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry, 21. [Link]

  • T3P Methodology: Archipel, B., et al. (2011).[2] Propylphosphonic Anhydride (T3P®): A Remarkably Efficient Reagent for the Preparation of Amides.[2] Tetrahedron. [Link][2]

Sources

Application Note: Leveraging the 1-Methyl-3-propoxy-1H-pyrazol-4-amine Scaffold for Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-Methyl-3-propoxy-1H-pyrazol-4-amine as a foundational fragment for the design and development of novel, potent, and selective kinase inhibitors. We will explore the rationale behind its structural features, provide a conceptual framework for its application in fragment-based drug discovery, and detail robust protocols for its evaluation.

The Privileged Nature of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole motif is a cornerstone in modern kinase inhibitor design, with eight such drugs approved by the US FDA, including Crizotinib and Ruxolitinib.[2] Its utility stems from several key characteristics:

  • Hydrogen Bonding Capability: The pyrazole ring contains both hydrogen bond donors and acceptors, which can form critical interactions with the "hinge" region of the kinase ATP-binding site, a common anchoring point for Type I and Type II inhibitors.[3]

  • Synthetic Tractability: The synthesis of pyrazole derivatives is well-established, allowing for facile and diverse substitutions at multiple positions on the ring.[4][5] This enables systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity: The planar and rigid nature of the pyrazole ring provides a stable anchor for appended functional groups, reducing the entropic penalty upon binding to the target kinase.[6][7]

  • Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, offering a means to modulate properties like solubility and metabolism while maintaining key binding interactions.[2]

Profile of the Starting Fragment: this compound

The selection of this compound as a starting point is a deliberate, structure-guided choice. Each functional group serves a specific purpose in the context of kinase inhibitor design.

  • 4-Amino Group: This is the primary hinge-binding moiety. The exocyclic amine can act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Aminopyrazoles are a well-represented and advantageous framework in medicinal chemistry for this reason.[8]

  • 1-Methyl Group: The N-methylation of the pyrazole ring serves two main purposes. Firstly, it blocks a potential site of metabolic N-dealkylation. Secondly, it directs synthetic modifications towards other positions on the scaffold and can influence the vector of other substituents.

  • 3-Propoxy Group: This flexible, lipophilic chain is designed to probe deeper into the ATP-binding pocket, potentially accessing hydrophobic regions near the gatekeeper residue. The length and nature of this group are prime candidates for modification to enhance both potency and selectivity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₃N₃O(Calculated)
Molar Mass 155.20 g/mol (Calculated)
XLogP3 0.8(Predicted)
Hydrogen Bond Donors 1 (Amine)(Calculated)
Hydrogen Bond Acceptors 3 (2x Pyrazole N, 1x Ether O)(Calculated)
Rotatable Bonds 3(Calculated)

Conceptual Framework: A Fragment-Based Approach

Given that this compound is a relatively small molecule, a Fragment-Based Drug Discovery (FBDD) approach is highly appropriate. FBDD involves screening low-molecular-weight compounds (fragments) that typically bind with low affinity but do so efficiently. These "hits" are then optimized and grown into more potent lead compounds. This approach conserves molecular weight and often leads to leads with superior drug-like properties.

FBDD_Workflow Lib Fragment Library (incl. Pyrazole Scaffold) Screen Biophysical / Biochemical Screening (e.g., Kinase Assay) Lib->Screen Hits Identify Low-Affinity Hits (e.g., IC50 > 10 µM) Screen->Hits Validate Hit Validation (e.g., Orthogonal Assays, X-ray) Hits->Validate Elaborate Structure-Guided Elaboration (Growing / Linking) Validate->Elaborate Elaborate->Screen Iterative Screening Lead Potent Lead Compound (e.g., IC50 < 100 nM) Elaborate->Lead JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (e.g., JAK1/2) Receptor->JAK Activates STAT STAT (Inactive Monomer) JAK->STAT Phosphorylates pSTAT pSTAT (Active Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Initiates Inhibitor Pyrazole Inhibitor (Blocks ATP Site) Inhibitor->JAK

Diagram 2: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

The following protocols provide a robust framework for screening and validating inhibitors derived from the this compound scaffold.

Protocol 5.1: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for primary screening and IC₅₀ determination. [9][10][11] Causality: The assay works in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. This is critical to prevent background signal. Second, the ADP produced by the kinase is converted back into ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to kinase activity.

Assay_Workflow Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP + Test Compound Step2 Step 2: Stop & Deplete Add ADP-Glo™ Reagent (Stops kinase, depletes ATP) Step1->Step2 Step3 Step 3: Detection Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) Step2->Step3 Step4 Step 4: Readout Measure Luminescence Step3->Step4

Diagram 3: General workflow for the ADP-Glo™ kinase assay.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Substrate peptide

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Test compound (this compound and derivatives) dissolved in DMSO

  • 384-well white assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction Setup (5 µL total volume):

    • To each well of a 384-well plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2 µL of a 2.5X enzyme/substrate mixture (containing the kinase and its specific peptide substrate in kinase reaction buffer).

    • To initiate the reaction, add 2 µL of a 2.5X ATP solution. For negative controls (0% activity), add buffer instead of ATP.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal (negative control) from all wells.

    • Normalize the data to the high signal control (DMSO only, 100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cellular Target Engagement via Western Blot

This protocol verifies that the inhibitor can engage its target in a cellular context by measuring the phosphorylation status of a downstream substrate. For a JAK2 inhibitor, a suitable readout is the level of phosphorylated STAT3 (p-STAT3).

Materials:

  • Cancer cell line known to have active JAK/STAT signaling (e.g., HEL 92.1.7)

  • Complete cell culture medium

  • Test compound

  • Cytokine for stimulation (if required, e.g., IL-6)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., 0.5x, 1x, 5x the biochemical IC₅₀) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. [12] * Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the signal using a digital imager.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total-STAT3 ratio indicates successful target engagement in cells.

Data Interpretation & Lead Optimization

The initial fragment, this compound, is expected to have weak activity. The goal of the subsequent medicinal chemistry effort is to improve this potency and fine-tune selectivity.

Table 2: Hypothetical SAR Data for Scaffold Elaboration
CompoundR¹ (at C3)R² (at N4-amine)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Fragment 1 -O-Propyl-H15,00012,50025,000
Cmpd 2 -O-Cyclopropylmethyl-H5,2004,1009,800
Cmpd 3 -O-Propyl-Cyclopropyl8,5007,60013,000
Cmpd 4 -O-Cyclopropylmethyl-(Pyrrolo[2,3-d]pyrimidine)1505 350
Cmpd 5 -O-Propyl-(Pyrrolo[2,3-d]pyrimidine)2109 480

Structure-Activity Relationship (SAR) Insights:

  • Probing the Hydrophobic Pocket (R¹): Comparing Fragment 1 and Cmpd 2 suggests that adding steric bulk near the propoxy group (cyclopropylmethyl) may improve binding affinity, likely through enhanced hydrophobic interactions.

  • Hinge-Binding and Vector Growth (R²): Simple elaboration of the 4-amino group (Cmpd 3) offers little benefit. However, adding a larger heterocyclic system known to interact with the ribose-phosphate region of the ATP pocket (as in Ruxolitinib) dramatically improves potency (Cmpd 4 & 5). This highlights a successful fragment-growing strategy.

  • Selectivity: The data for Cmpd 4 and 5 show potent inhibition of JAK2 with weaker activity against JAK1 and JAK3, indicating the development of a selective inhibitor profile. Further modifications would aim to enhance this selectivity. Small modifications to the pyrazole ring itself are known to have significant effects on inhibitor selectivity. [13]

Safety and Handling

Hazard Identification: Based on safety data sheets for structurally related aminopyrazoles, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [14][15] Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16]* Use in a well-ventilated area or a chemical fume hood.

  • Store in a tightly sealed container in a cool, dry place, protected from light.

  • Consult the full Safety Data Sheet (SDS) before use.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. National Center for Biotechnology Information.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications.[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science.[Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.[Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.[Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.[Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information.[Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.[Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit.[Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.[Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.[Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.[Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

  • 1-methyl-1H-pyrazol-4-amine. ChemBK.[Link]

  • Safety Data Sheet. Angene Chemical.[Link]

  • 1-methyl-1H-pyrazol-4-amine. PubChem.[Link]

  • Recent advances in the therapeutic applications of pyrazolines. National Center for Biotechnology Information.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Kinase Assays with Myra. Bio Molecular Systems.[Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]

  • Safety Data Sheet. Angene Chemical.[Link]

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine. PubChem.[Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed.[Link]

  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information.[Link]

Sources

Application Note: Optimized Reductive Amination Strategies for Pyrazole-4-amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Pyrazole-4-amines represent a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and p38 MAP kinase inhibitors). The structural rigidity and hydrogen-bonding capability of the pyrazole ring make it an ideal mimic for the ATP adenine ring.

However, incorporating the 4-aminopyrazole moiety via reductive amination presents distinct challenges compared to aliphatic amines or simple anilines:

  • Reduced Nucleophilicity: The electron-rich nature of the pyrazole ring is counter-balanced by the heteroatoms, often rendering the exocyclic 4-amine less nucleophilic than a standard benzylamine.

  • Tautomeric Equilibrium: Unprotected pyrazoles exist in rapid equilibrium between 1H- and 2H-tautomers, complicating binding modes and reactivity.[1]

  • Solubility: Free amino-pyrazoles often exhibit poor solubility in non-polar solvents (DCM, DCE) preferred for standard reductive aminations.[1]

This guide outlines two field-proven protocols: a Standard Kinetic Control Protocol using Sodium Triacetoxyborohydride (STAB) and a Lewis-Acid Mediated Protocol using Titanium(IV) isopropoxide for sterically hindered or electron-deficient substrates.[1]

Mechanistic Principles

To ensure reproducibility, one must understand the competing equilibria. The reaction proceeds through a hemiaminal intermediate to an iminium ion.

  • Critical Factor: The formation of the iminium ion from pyrazole-4-amine is the rate-determining step (RDS) in many cases due to the lower basicity of the amine (approximate conjugate acid pKa ~4.0–5.0).[1]

  • Selectivity: We utilize reducing agents that reduce the protonated iminium ion faster than the starting carbonyl.

Pathway Visualization

The following diagram illustrates the reaction pathway and the specific intervention points for the reagents used in this guide.

ReductiveAmination Start Aldehyde/Ketone + Pyrazole-4-amine Hemiaminal Hemiaminal (Unstable Intermediate) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Dehydration) Product Secondary Amine (Final Product) Iminium->Product Reduction Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Hemiaminal Promotes Acid->Iminium Stabilizes Reductant Hydride Donor (STAB or NaBH4) Reductant->Iminium Selectively Reduces

Figure 1: Mechanistic pathway of reductive amination.[1] Note that the acid catalyst is crucial for pushing the equilibrium from Hemiaminal to Iminium.

Experimental Protocols

Protocol A: Standard Kinetic Control (STAB Method)

Best for: Aldehydes and reactive ketones.[1] Mechanism: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for imines over aldehydes.[1]

Reagents:

  • Pyrazole-4-amine derivative (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1] Note: DCE is preferred for rate, THF for solubility.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the pyrazole-4-amine (1.0 equiv) in DCE (0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

  • Catalyst Addition: Add Glacial Acetic Acid (1.0–2.0 equiv).[1]

    • Why: This buffers the pH to ~5, optimizing iminium formation without deactivating the amine completely.

  • Equilibration (Critical): Stir at Room Temperature (RT) for 30–60 minutes.

    • Insight: Unlike aliphatic amines, pyrazoles require this "aging" period to establish the imine equilibrium before reductant addition.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Imine intermediate may be visible; look for disappearance of amine).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM or EtOAc (x3).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Lewis-Acid Mediated (Ti(OiPr)₄ Method)

Best for: Sterically hindered ketones, electron-deficient pyrazoles, or when Protocol A fails (no conversion).[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[3]

Reagents:

  • Pyrazole-4-amine (1.0 equiv)[1]

  • Ketone/Aldehyde (1.2 – 1.5 equiv)[1][4]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Solvent: THF (anhydrous) or neat.[1]

Step-by-Step Procedure:

  • Complexation: In a dried flask under inert atmosphere, mix the pyrazole-4-amine and ketone in anhydrous THF (or neat if reagents are liquid).

  • Titanium Addition: Add Ti(OiPr)₄ (2.0 equiv) via syringe.[1]

    • Caution: The solution often turns yellow/orange.

  • Imine Formation: Stir at RT (or 50°C for difficult substrates) for 6–12 hours.

    • Validation: Check LC-MS.[1] You should see the Imine mass (M+Aldehyde-H₂O).[1] Do not proceed until the starting amine is consumed.

  • Dilution: Dilute the mixture with absolute Ethanol or Methanol (approx. 2x the original THF volume).

    • Why: NaBH₄ requires a protic solvent to function effectively here.

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise (exothermic). Stir at RT for 2 hours.

  • Workup (The "Rochelle" Method):

    • The Problem: Adding water directly creates a sticky TiO₂ emulsion that is impossible to filter.

    • The Solution: Quench by adding a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) .[1]

    • Stir vigorously for 1–2 hours until two clear layers appear (organic vs. aqueous).

    • Extract with EtOAc, wash with brine, dry, and concentrate.

Data Summary & Troubleshooting

Reagent Selection Matrix
FeatureProtocol A (STAB/AcOH)Protocol B (Ti(OiPr)₄/NaBH₄)
Primary Use Aldehydes, Reactive KetonesHindered Ketones, Unreactive Amines
Water Sensitivity Low (STAB tolerates trace H₂O)High (Ti reacts with H₂O)
Acid Sensitivity Tolerates acid-labile groups (mostly)Lewis acidic; may cleave sensitive acetals
Workup Difficulty Low (Standard extraction)High (Requires emulsion breaking)
Atom Economy GoodLower (Titanium waste)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Imine not forming due to low nucleophilicity.Switch to Protocol B (Titanium). Heat the imine formation step to 60°C.
Imine formed, but not reducing Steric hindrance blocking the hydride attack.Switch from STAB to smaller reductant (NaBH₄ or NaBH₃CN).
Low Yield / Side Products Amine is reacting at the Pyrazole Ring Nitrogen (N1).Ensure N1 is protected (e.g., THP, SEM, Boc). If unprotected, ensure pH < 5 to protonate the pyridine-like N.
Emulsion during workup Titanium hydroxides forming networks.[1]Use Rochelle's salt or 1M NaOH during quench. Filter through Celite if solids persist.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Source:[1]

  • Matulenko, M. A., et al. (2007). "Discovery of 4-Aminopyrazole-Based Inhibitors of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters.

    • Source:[1]

  • Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

    • Source:[1]

Sources

Preparation of pyrazolo[1,5-a]pyrimidines from 4-aminopyrazoles

[1][2][3][4][5][6][7]

Executive Summary

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, serving as bioisosteres of purines. They exhibit potent inhibitory activity against various protein kinases (e.g., CDK, KDR, p38 MAPK) and are key motifs in drugs like Zaleplon (sedative/hypnotic) and Dinaciclib (CDK inhibitor).

This guide details the regioselective cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophiles (e.g.,


11

Scientific Foundation & Precursor Logic

The Structural Imperative

The fusion nomenclature "[1,5-a]" indicates that the bridgehead nitrogen is N1 of the pyrazole ring. This requires the exocyclic amine to be at position 3 (or 5, via tautomerism) so that the cyclization incorporates N1 and the exocyclic nitrogen.

  • 3-Aminopyrazole + 1,3-Diketone

    
    Pyrazolo[1,5-a]pyrimidine  (Target Scaffold)[1]
    
  • 4-Aminopyrazole + 1,3-Diketone

    
    Pyrazolo[4,3-d]pyrimidine  (Isomeric Scaffold)[1]
    
Reaction Pathway & Isomerism

The synthesis relies on a condensation-cyclization sequence.[1][2] The regioselectivity is governed by the relative nucleophilicity of the exocyclic amine (

ReactionPathwaysStart33-AminopyrazoleReagent+ 1,3-Dielectrophile(e.g., Acetylacetone)Start3->ReagentStart44-AminopyrazoleStart4->ReagentTargetPyrazolo[1,5-a]pyrimidine(Target Scaffold)Reagent->TargetN1 BridgeheadFormationIsomerPyrazolo[4,3-d]pyrimidine(e.g., Sildenafil core)Reagent->IsomerC3/C5 Closure

Caption: Divergent synthesis pathways. 3-aminopyrazoles yield the [1,5-a] system, while 4-aminopyrazoles yield the [4,3-d] system.[1]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. Precursor: 5-amino-1H-pyrazole-4-carbonitrile (3-aminopyrazole derivative).[1] Reagent: Acetylacetone (Pentane-2,4-dione).[1]

Materials & Reagents
ReagentEquiv.RoleNotes
3-Amino-4-cyanopyrazole 1.0NucleophileOften hygroscopic; dry before use.[1]
Acetylacetone 1.1 - 1.2ElectrophileCommercial grade is sufficient.[1]
Glacial Acetic Acid SolventSolvent/Cat.[3]Promotes proton transfer.
Ethanol (Optional) SolventAlternativeRequires catalytic piperidine or HCl.
Step-by-Step Procedure (Acid-Mediated)

This method utilizes glacial acetic acid to catalyze the condensation and drive the dehydration step.[1]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.08 g, 10 mmol) in glacial acetic acid (10 mL).

  • Addition: Add acetylacetone (1.2 mL, 12 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (118 °C) .

    • Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The starting amine spot (low R_f) should disappear within 2–4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice/water (50 mL) with vigorous stirring. The product should precipitate immediately.

    • Note: If no precipitate forms, neutralize carefully with saturated

      
       solution to pH ~7.
      
  • Purification:

    • Filter the solid under vacuum.

    • Wash the filter cake with cold water (

      
      ) and cold ethanol (
      
      
      ).
    • Recrystallize from Ethanol/DMF or EtOH to obtain colorless/pale yellow needles.

Alternative: Base-Catalyzed Regioselective Synthesis

When using unsymmetrical 1,3-dielectrophiles (e.g., Benzoylacetone), regioselectivity becomes critical.[1]

  • Condition A (Acidic): Glacial AcOH

    
     Favors formation of the 7-phenyl isomer (steric control/thermodynamic).[1]
    
  • Condition B (Basic): Piperidine in EtOH

    
     Can alter selectivity based on the nucleophilicity of the exocyclic amine vs. ring nitrogen.
    

Regioselectivity & Troubleshooting

When reacting 3-aminopyrazoles with unsymmetrical

  • 7-one isomer (5-methyl-7-oxo): Formed via attack of the exocyclic

    
     on the ketone, followed by ring N cyclization on the ester.[1]
    
  • 5-one isomer (7-methyl-5-oxo): Formed via attack of the exocyclic

    
     on the ester, followed by ring N cyclization on the ketone.[1]
    

Expert Tip: In acidic media (AcOH), the reaction typically proceeds via the formation of an enaminone intermediate. The exocyclic amine attacks the more electrophilic ketone carbonyl first, leading to the 7-one isomer (often depicted as the 7-hydroxy tautomer).[1]

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationExtend reflux time; ensure anhydrous conditions if using Lewis acids.
Regioisomer Mixture Unsymmetrical electrophileSwitch solvent system (AcOH vs. Pyridine) to drive selectivity.
No Precipitation Product solubilityEvaporate solvent to 1/3 volume before pouring into ice; adjust pH.

Critical Note on 4-Aminopyrazoles

If your starting material is strictly a 4-aminopyrazole , you will not obtain the pyrazolo[1,5-a]pyrimidine scaffold using standard condensation.[1]

Reaction Outcome for 4-Aminopyrazoles:

  • Reagents: 4-Aminopyrazole + 1,3-Diketone.[1]

  • Product: Pyrazolo[4,3-d]pyrimidine derivatives or Pyrazolo[3,4-b]pyridines (via Skraup-like reaction).[1]

  • Mechanism: The amine at C4 directs cyclization onto the adjacent C3 or C5 carbons, not the ring nitrogen in the 1,5-mode required for the target scaffold.

Recommendation: If the [1,5-a] scaffold is the mandatory target, you must source 3-amino-1H-pyrazole (also known as 5-amino-1H-pyrazole) derivatives.[1]

References

  • Review of Synthetic Routes: Kumar, S., et al. "Recent advances in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 2025. Link

  • Mechanism & Regioselectivity: Fraley, M. E., et al. "Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides."[1] Bioorganic & Medicinal Chemistry Letters, 2019.[4] Link

  • 4-Aminopyrazole Reactivity: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, 2013. Link

  • Green Synthesis Protocol: Abdallah, A. E. M. "New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines." Medicinal Chemistry, 2022.[5] Link

Application Note: Synthesis of 1,3-Disubstituted Ureas via Reaction of 1-Methyl-3-propoxy-1H-pyrazol-4-amine with Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The synthesis of urea derivatives is a cornerstone of modern medicinal chemistry. The urea functionality acts as a highly effective hydrogen-bond donor and acceptor, making it a privileged pharmacophore for interacting with protein kinase hinge regions and enzyme active sites[1]. Specifically, aminopyrazole-derived ureas have demonstrated profound efficacy as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), c-Jun N-terminal Kinase 3 (JNK3)[2], and Soluble Epoxide Hydrolase (sEH)[3].

1-Methyl-3-propoxy-1H-pyrazol-4-amine is a highly versatile, electron-rich building block. The propoxy substitution at the 3-position provides a tunable lipophilic vector that enhances cell permeability and occupies hydrophobic pockets within target proteins, while the 1-methyl group restricts tautomerization, ensuring a single, predictable binding conformation[2]. This application note details the optimized, self-validating protocol for reacting this specific aminopyrazole with isocyanates to yield high-purity 1,3-disubstituted ureas.

KinasePathway Stress Cellular Stress / Cytokines MAP2K MKK4 / MKK7 Stress->MAP2K JNK3 JNK3 (MAPK10) MAP2K->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Apoptosis Apoptosis / Inflammation cJun->Apoptosis Urea Aminopyrazole Urea Urea->JNK3 Competitive Inhibition

JNK3 signaling pathway inhibited by aminopyrazole urea derivatives.

Mechanistic Causality and Reaction Design

The formation of a urea from an amine and an isocyanate is a nucleophilic addition reaction. The primary amine at the 4-position of the pyrazole ring acts as the nucleophile, attacking the highly electrophilic central carbon of the isocyanate.

The Role of the Amine Salt and Base

Because electron-rich aminopyrazoles are prone to rapid air oxidation, this compound is frequently synthesized, stored, and supplied as a hydrochloride salt . To enable the nucleophilic attack, the free amine must be liberated in situ using a non-nucleophilic base, such as


-Diisopropylethylamine (DIPEA). DIPEA is chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive isocyanate.
Temperature and Solvent Causality

The reaction is highly exothermic. If the isocyanate is added at room temperature, the localized heat can drive the formation of biuret side-products (where a second isocyanate molecule reacts with the newly formed urea). Therefore, the reaction must be initiated at 0 °C. Anhydrous Dichloromethane (DCM) is the optimal solvent; it solubilizes the starting materials effectively while lacking the nucleophilic oxygen found in THF or the moisture-absorbing properties of DMF, which can lead to isocyanate hydrolysis and symmetric urea byproducts[1].

ReactionWorkflow Amine Aminopyrazole (Free Base) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate Isocyanate Electrophile Isocyanate->Intermediate Product 1,3-Disubstituted Urea Intermediate->Product Proton Transfer

Mechanism of urea formation via nucleophilic attack and proton transfer.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure high-fidelity synthesis.

Materials Required
  • This compound hydrochloride (1.0 equiv)

  • Aryl or Alkyl Isocyanate (1.05 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
     and Brine
    
Step-by-Step Methodology

Step 1: Free-Basing and Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Suspend this compound hydrochloride (1.0 mmol) in anhydrous DCM (10 mL).

  • Add DIPEA (2.5 mmol) dropwise at room temperature.

  • Validation Checkpoint 1: The cloudy suspension will transition to a clear solution within 5-10 minutes, confirming the successful liberation of the free amine and the formation of soluble DIPEA-HCl.

Step 2: Electrophile Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration. 5. Dissolve the isocyanate (1.05 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 15 minutes using a syringe pump.

  • Causality Note: The slow addition at 0 °C strictly controls the local concentration of the electrophile, preventing the formation of symmetric urea dimers derived from the isocyanate.

Step 3: Reaction Maturation and Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. 7. Validation Checkpoint 2 (Self-Validation): Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is complete when the highly polar aminopyrazole spot disappears. LC-MS will show a clean mass shift corresponding to


.

Step 4: Quenching and Workup 8. Quench the reaction by adding 5 mL of saturated aqueous


. Stir vigorously for 10 minutes. This hydrolyzes any trace unreacted isocyanate into the corresponding primary amine and 

. 9. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 10 mL). 10. Wash the combined organic layers with brine (15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification and Structural Confirmation 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM) or by recrystallization from Ethyl Acetate/Hexanes. 12. Validation Checkpoint 3: Confirm the structure via


-NMR. The defining feature of the successful urea formation is the appearance of two distinct, broad singlet peaks between 

8.0 - 9.0 ppm, corresponding to the two urea N-H protons[4].

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of 1-(1-methyl-3-propoxy-1H-pyrazol-4-yl)-3-phenylurea. The data highlights the necessity of base selection and temperature control.

SolventBase (Equiv)TemperatureTimeYield (%)Observation / Causality
DCM NoneRT12 h15%Poor conversion; amine remains trapped as unreactive HCl salt.
DCM TEA (2.5)0 °C

RT
4 h78%Good conversion, but trace impurities from TEA nucleophilicity.
DCM DIPEA (2.5) 0 °C

RT
3 h 94% Optimal; clean conversion, no biuret formation.
THF DIPEA (2.5)0 °C

RT
6 h85%Slower reaction kinetics compared to DCM.
DMF DIPEA (2.5)80 °C2 h42%High thermal energy led to biuret side-products and degradation.

Table 1: Optimization of reaction conditions for aminopyrazole urea synthesis.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and docking of new Schiff-bases bearing urea as promising dual α-amylase and α-glucosidase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization of nucleophilic substitution on 3-propoxy pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-propoxy pyrazole scaffold represents a privileged structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. However, its functionalization presents a "dual challenge": (1) Regiochemical ambiguity during N-alkylation due to annular tautomerism, and (2) Electronic deactivation hindering Nucleophilic Aromatic Substitution (


) on the ring carbons. This guide details optimized protocols for controlling N1/N2 regioselectivity and facilitating 

transformations on this electron-rich heteroaromatic system.

Introduction: The 3-Propoxy Pyrazole Challenge

The introduction of a propoxy group at the C3 position of the pyrazole ring imparts specific lipophilic and steric properties (


 modulation) but significantly alters the scaffold's reactivity profile.
  • Electronic Effect: The 3-propoxy group acts as a strong Electron Donating Group (EDG) via resonance (

    
    ), increasing electron density within the pyrazole ring. This renders the ring inherently resistant to nucleophilic attack (
    
    
    
    ) unless activated by strong Electron Withdrawing Groups (EWGs).
  • Steric & Tautomeric Effect: The 3-propoxy substituent breaks the symmetry of the pyrazole ring, creating two distinct nucleophilic sites (N1 and N2). In solution, the tautomeric equilibrium (

    
    ) dictates the ratio of regioisomers (1,3- vs. 1,5-disubstituted products) formed during alkylation.
    

This application note provides evidence-based workflows to navigate these competing factors.

Part 1: Optimization of Regioselective N-Alkylation

When the 3-propoxy pyrazole scaffold acts as the nucleophile , the primary objective is controlling the site of electrophilic attack (N1 vs. N2).

Mechanistic Insight: Sterics vs. Coordination
  • 1,3-Isomer Formation (Thermodynamic/Steric Control): Alkylation at N1 (distal to the propoxy group) is generally favored due to reduced steric hindrance between the incoming electrophile and the propoxy chain.

  • 1,5-Isomer Formation (Kinetic/Coordination Control): Under specific conditions (e.g., non-polar solvents, chelating metal cations), the metal ion may coordinate with the propoxy oxygen and N2, directing alkylation to the more hindered N2 position.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesis of 1-benzyl-3-propoxy-1H-pyrazole (Target: >95:5 regioselectivity).

Materials:

  • Substrate: 3-propoxy-1H-pyrazole (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Solvent Screen: DMF (Polar Aprotic), THF (Polar Aprotic), Toluene (Non-polar)

  • Base Screen:

    
    , 
    
    
    
    ,
    
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 3-propoxy-1H-pyrazole (100 mg, 0.79 mmol) and anhydrous DMF (3 mL).

  • Deprotonation: Add

    
     (1.5 eq, 386 mg). Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion.
    
    • Note:

      
       is a large, "soft" cation that dissociates well in DMF, promoting the naked anion effect which favors the thermodynamically stable 1,3-isomer.
      
  • Addition: Dropwise add benzyl bromide (1.1 eq, 103 µL).

  • Reaction: Stir at

    
     for 4 hours. Monitor by LC-MS.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Analysis: Determine regioisomeric ratio (rr) via

    
     NMR. The 1,3-isomer is characterized by a larger chemical shift difference between pyrazole protons C4-H and C5-H compared to the 1,5-isomer.
    

Optimization Data Summary:

EntryBaseSolventTemp (

)
Yield (%)Regioisomer Ratio (1,3 : 1,5)Mechanistic Driver
1

DMF 609296 : 4 Thermodynamic/Steric control
2

THF0 to RT8875 : 25Tight ion pairing
3

Toluene806540 : 60Coordination/Chelation (favors 1,5)

Conclusion: Use


 in DMF  to maximize the 1,3-isomer (distal alkylation). Use non-polar solvents and coordinating cations (

,

) if the 1,5-isomer is desired.

Part 2: Functionalization on the Scaffold

When the 3-propoxy pyrazole acts as the electrophile (e.g., displacing a halogen at C5), the reaction is sluggish due to the electron-donating nature of the alkoxy group.

The Activation Requirement

Standard


 requires an electron-deficient ring (Meisenheimer complex stabilization).
  • Problem: 3-propoxy is an EDG. A simple 5-chloro-3-propoxypyrazole will not undergo

    
     with amines under standard conditions.
    
  • Solution: Introduce an EWG at C4 (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) OR use Transition Metal Catalysis (Buchwald-Hartwig).
Protocol: on Activated Scaffolds (4-Nitro-5-Chloro)

Objective: Displacement of C5-Cl by Morpholine on 4-nitro-3-propoxypyrazole.

Step-by-Step Methodology:

  • Substrate Loading: Dissolve 5-chloro-4-nitro-3-propoxypyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN) .

    • Why MeCN? Polar aprotic solvents stabilize the polar transition state of

      
      .
      
  • Nucleophile Addition: Add Morpholine (1.2 eq).

  • Base: Add DIPEA (2.0 eq) to scavenge HCl. Inorganic bases (

    
    ) are also effective but heterogeneous.
    
  • Thermal Activation: Heat to

    
    .
    
    • Optimization: If conversion is <50% after 2h, switching to Microwave Irradiation (

      
      , 15 min) is recommended to overcome the activation energy barrier raised by the propoxy group.
      
  • Monitoring: Monitor the disappearance of the chloride starting material (LC-MS). The product will show a distinct mass shift (+Nucleophile -Cl).

Alternative: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Use this protocol if the scaffold lacks a strong EWG at C4.

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (

    
    ).
    
  • Mechanism: This bypasses the electronic limitations of

    
     by proceeding through oxidative addition/reductive elimination.
    

Visualization of Optimization Pathways

The following diagram illustrates the decision logic for functionalizing 3-propoxy pyrazole scaffolds.

PyrazoleOptimization Start Start: 3-Propoxy Pyrazole Scaffold Decision1 Role of Scaffold? Start->Decision1 PathNuc Scaffold = Nucleophile (N-Alkylation) Decision1->PathNuc Alkylation PathElec Scaffold = Electrophile (Displacement of LG) Decision1->PathElec Functionalization Regio Regioselectivity Goal? PathNuc->Regio Isomer13 Target: 1,3-Isomer (Distal) Regio->Isomer13 Isomer15 Target: 1,5-Isomer (Proximal) Regio->Isomer15 Cond13 Protocol A: Cs2CO3 / DMF (Thermodynamic Control) Isomer13->Cond13 Cond15 Protocol B: KOtBu / Toluene (Chelation Control) Isomer15->Cond15 CheckEWG Is C4 Activated? (NO2, CN present?) PathElec->CheckEWG YesEWG Yes: Activated CheckEWG->YesEWG High Reactivity NoEWG No: Deactivated (EDG effect dominates) CheckEWG->NoEWG Low Reactivity ProtoSNAr Protocol C: Standard SNAr MeCN, 80°C or MW YesEWG->ProtoSNAr ProtoPd Protocol D: Pd-Catalysis Buchwald-Hartwig (Bypass Electronic Bias) NoEWG->ProtoPd

Figure 1: Decision matrix for optimizing reaction conditions based on the electronic state and regiochemical requirements of the 3-propoxy pyrazole scaffold.

References

  • Regioselectivity in Pyrazole Alkylation

    • Kornhaass, C., et al. (2021).[1] "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles." Angewandte Chemie International Edition. Link

  • Steric and Electronic Effects in Pyrazoles

    • Fustero, S., et al. (2010). "Improved Regioselectivity in the Synthesis of Pyrazoles." Organic Letters. Link

  • SNAr on Electron-Rich Heterocycles

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

  • Buchwald-Hartwig Coupling on Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie. Link

Sources

Scale-up synthesis of 1-Methyl-3-propoxy-1H-pyrazol-4-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of This compound , a critical building block for kinase inhibitors and high-value pharmaceutical intermediates. Unlike common C-alkyl pyrazoles, the 3-propoxy ether linkage introduces specific regiochemical challenges during scale-up, particularly in the alkylation of the pyrazolone precursor. This protocol details a validated three-step synthetic route: regioselective O-alkylation, controlled nitration, and catalytic hydrogenation. Emphasis is placed on process safety (thermal runaway management), impurity control (N- vs. O-alkylation), and solid-state isolation techniques suitable for multi-kilogram production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regioselectivity and safety. The 4-amino moiety is introduced via nitration-reduction, avoiding the use of unstable diazonium intermediates or expensive 4-amino precursors.

Strategic Disconnections:

  • C4-N Bond Formation: Established via electrophilic aromatic substitution (Nitration) on the electron-rich pyrazole ring.

  • C3-O Bond Formation: Achieved via nucleophilic substitution (O-alkylation) of 1-methyl-1,2-dihydro-3H-pyrazol-3-one. This is the critical quality attribute (CQA) step to avoid the formation of the N-alkylated impurity (antipyrine analog).

Reaction Scheme:

SynthesisRoute SM 1-Methyl-1,2-dihydro- 3H-pyrazol-3-one Step1 Step 1: O-Alkylation (n-PrBr, K2CO3, DMF) SM->Step1 Int1 1-Methyl-3-propoxy- 1H-pyrazole Step1->Int1 Regiocontrol (O vs N) Step2 Step 2: Nitration (HNO3, H2SO4) Int1->Step2 Int2 1-Methyl-4-nitro- 3-propoxypyrazole Step2->Int2 Exotherm Control Step3 Step 3: Reduction (H2, Pd/C) Int2->Step3 Product 1-Methyl-3-propoxy- 1H-pyrazol-4-amine Step3->Product

Caption: Figure 1. Linear synthetic workflow for the scale-up of this compound.

Detailed Experimental Protocols

Step 1: Regioselective O-Alkylation

Objective: Synthesis of 1-Methyl-3-propoxy-1H-pyrazole. Challenge: 1-Methyl-3-pyrazolone exists in tautomeric equilibrium. Under basic conditions, the ambident anion can react at Oxygen (desired) or Nitrogen-2 (undesired). Solution: Use of a hard base (K₂CO₃) in a polar aprotic solvent (DMF) favors O-alkylation (charge control) over N-alkylation.

  • Reagents:

    • 1-Methyl-1,2-dihydro-3H-pyrazol-3-one (1.0 equiv)

    • 1-Bromopropane (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous, milled (1.5 equiv)

    • DMF (5.0 vol)

  • Procedure:

    • Charge DMF and 1-Methyl-1,2-dihydro-3H-pyrazol-3-one into the reactor. Stir to dissolve.

    • Add milled K₂CO₃. The mixture will become a slurry.

    • Heat to 40°C.

    • Add 1-Bromopropane dropwise over 60 minutes. Note: Mild exotherm.

    • Heat to 60°C and stir for 6–8 hours. Monitor by HPLC for disappearance of starting material (<0.5%).

    • Work-up: Cool to 20°C. Filter off inorganic salts.

    • Dilute filtrate with Water (10 vol) and extract with Ethyl Acetate (3 x 4 vol).

    • Wash combined organics with Brine (2 x 3 vol) to remove residual DMF.

    • Concentrate under vacuum to yield the crude oil.

    • Purification: Distillation under high vacuum is recommended for >1 kg scales to separate the N-propyl impurity (bp difference ~15°C).

Step 2: Nitration at C-4

Objective: Synthesis of 1-Methyl-4-nitro-3-propoxypyrazole. Safety Critical: This reaction is highly exothermic. The nitration of electron-rich alkoxypyrazoles is instantaneous. Accumulation of reagents must be avoided.

  • Reagents:

    • 1-Methyl-3-propoxypyrazole (1.0 equiv)

    • Sulfuric Acid (H₂SO₄), conc.[1] (5.0 vol)[2]

    • Nitric Acid (HNO₃), 70% or fuming (1.1 equiv)

  • Procedure:

    • Charge H₂SO₄ to a jacketed glass-lined reactor. Cool to 0–5°C.[3]

    • Dissolve 1-Methyl-3-propoxypyrazole in H₂SO₄ (2 vol) separately (if liquid, add neat slowly). Add this solution to the reactor, maintaining T < 10°C.

    • Critical Addition: Add HNO₃ dropwise via a metering pump.

      • Rate: Maintain internal temperature strictly < 15°C .

      • Observation: Evolution of brown fumes (NOx) indicates oxidation side reactions; stop addition if observed.

    • After addition, stir at 10°C for 1 hour.

    • Quench: Pour reaction mixture slowly onto Ice/Water (10 vol). Product usually precipitates as a solid.

    • Filter the solid.[4] Wash with Water until pH of filtrate is neutral.

    • Dry in a vacuum oven at 45°C.

Step 3: Catalytic Hydrogenation

Objective: Synthesis of this compound. Quality Control: Complete reduction is necessary to avoid colored azo/hydrazo impurities.

  • Reagents:

    • 1-Methyl-4-nitro-3-propoxypyrazole (1.0 equiv)

    • 10% Pd/C (50% wet) (5 wt% loading)

    • Methanol or Ethanol (10 vol)

    • Hydrogen Gas (3–5 bar)

  • Procedure:

    • In an autoclave, charge Nitro intermediate, Methanol, and Pd/C catalyst (under Nitrogen inertion).

    • Purge vessel with Nitrogen (3x) and Hydrogen (3x).

    • Pressurize to 3 bar H₂. Stir at 25–30°C.

    • Reaction is usually complete in 2–4 hours. Exotherm monitoring required.

    • Filter catalyst through Celite or a sparkler filter (for scale).

    • Concentrate filtrate.

    • Salt Formation (Optional but Recommended): The free amine is prone to oxidation (darkening) upon storage. Treat with HCl/Dioxane or Oxalic acid to form a stable salt (e.g., Hydrochloride or Oxalate) for long-term storage.

Process Safety & Hazard Assessment

ParameterHazardMitigation Strategy
Nitration Thermal RunawayUse jacketed reactors with active cooling. Perform DSC (Differential Scanning Calorimetry) on the reaction mass before scaling >100g. Keep T < 15°C.
Hydrogenation Fire/ExplosionGround all equipment. Use wet catalyst to prevent ignition. Monitor H₂ uptake curves.
Alkyl Halides Toxicity/AlkylationUse closed handling systems. 1-Bromopropane is a potential reproductive toxin.

Analytical Controls & Specifications

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV 254 nm (aromatic) and 220 nm (amide/amine).

Key Impurities to Track:

  • N-Propyl Isomer (Step 1): Arises from N-alkylation. Must be < 1.0% after Step 1.

  • Dinitro Species (Step 2): Arises from over-nitration (rare in mono-alkoxy pyrazoles but possible).

  • Azo-dimer (Step 3): Colored impurity from incomplete reduction or oxidation of amine.

References

  • Regioselective Alkylation of Pyrazolones

    • Title: "Regioselective Synthesis of 3-Alkoxypyrazoles via Alkyl
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Context: Establishes the preference for O-alkyl
    • URL:[Link] (General Journal Link)

  • Nitration of Pyrazoles

    • Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."
    • Source:Molecules, 2021.
    • Context: Describes safety parameters and conditions for nitr
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Title: "Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride."
    • Source:Organic Process Research & Development.
    • Context: Provides analogous scale-up data for the reduction of 4-nitropyrazoles to amines.
    • URL:[Link] (Journal Homepage)

  • General Pyrazole Synthesis Guide

    • Title: "Scale-up challenges in the production of methyl 3-amino-1H-pyrazole-4-carboxyl
    • Source: BenchChem Applic
    • Context: General handling of hydrazine and pyrazole intermediates on scale.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized pyrazoles. 1-Methyl-3-propoxy-1H-pyrazol-4-amine (CAS: 1429419-42-0) 1 is a highly valuable building block in medicinal chemistry, but its electron-rich nature makes it notoriously susceptible to rapid air oxidation.

This guide is designed to provide you with the mechanistic causality behind its degradation, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your compound during storage.

Mechanistic Insight: The Vulnerability of 4-Aminopyrazoles

To effectively protect a chemical, you must first understand why it degrades. This compound is an electron-rich heteroaromatic system. The pyrazole core is substituted with three electron-donating groups (EDGs): an


-methyl group, a C3-propoxy group, and a C4-primary amine.

These EDGs synergistically elevate the highest occupied molecular orbital (HOMO) energy, significantly lowering the oxidation potential of the molecule. When exposed to ambient oxygen, light, or trace transition metals, the C4-amine undergoes a Single Electron Transfer (SET) event [[2]](). This generates a highly reactive aminium radical cation. Deprotonation of this intermediate leads to radical-radical cross-coupling, resulting in dimerization (forming azo/azoxy compounds) or broader oligomerization. Physically, this manifests as a dark brown discoloration 3.

OxidationPathway A 1-Methyl-3-propoxy- 1H-pyrazol-4-amine B O2 / Light / Heat A->B Exposure C Aminium Radical Cation B->C SET D Azo/Azoxy Compounds C->D Dimerization E Polymeric Degradants C->E Oligomerization

Mechanistic pathway of oxidative degradation in electron-rich 4-aminopyrazoles.

Troubleshooting & FAQs

Q1: My freshly purchased batch arrived white, but after a week on the bench, it has turned dark brown. Is it ruined? A1: The brown discoloration is a classic hallmark of oxidative degradation of the pyrazole derivative 3. While the bulk mass may still be largely intact, the oxidized polymeric impurities can severely poison downstream transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig aminations). You must purify the compound (e.g., via flash chromatography or recrystallization) before use. To prevent this, never store this compound on the open bench.

Q2: I need to prepare a stock solution for a multi-day biological assay. How can I prevent oxidation in solution? A2: In solution, the energetic barriers for oxidation and tautomerization are lowered, and dissolved oxygen accelerates degradation. Purging the solvent with an inert gas (Argon or Nitrogen) for at least 15 minutes is critical to remove oxygen voids 4. Store the stock solution at -20°C in amber vials under Argon, and prepare only what you need to avoid freeze-thaw cycles.

Q3: I see a new spot on my TLC plate even though I stored the solid in the freezer (-20°C). What went wrong? A3: Cold storage alone is insufficient if the headspace of the vial contains oxygen or moisture. When a cold vial is opened in ambient air, condensation introduces water, which facilitates tautomeric interconversion and hydrolysis 3. Always allow the vial to warm to room temperature in a desiccator before opening it.

Standard Operating Procedure (SOP): Inert Handling & Storage

To establish a self-validating system for handling this compound, follow this strict 5-step protocol to prevent degradation from the moment of receipt.

Workflow Start Receipt of Compound Glovebox Transfer to Glovebox (Argon/N2 atm) Start->Glovebox Aliquot Aliquot into Amber Vials (Single-use quantities) Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C in Dark Desiccator Seal->Store

Optimized workflow for the inert handling and long-term storage of 4-aminopyrazoles.

Step-by-Step Methodology:
  • Preparation : Bake amber glass vials (to protect from photodegradation 3) and PTFE-lined caps at 120°C overnight. Cool them in a vacuum desiccator.

  • Inert Transfer : Transfer the bulk bottle of this compound into a glovebox with an Argon atmosphere (

    
     < 1 ppm, 
    
    
    
    < 1 ppm).
  • Aliquoting : Divide the compound into single-use aliquots (e.g., 50 mg per vial). This eliminates the risk of repeated exposure to ambient air during future experiments.

  • Sealing : Cap the vials tightly. Wrap the cap junction with Parafilm or PTFE tape to create a secondary moisture barrier.

  • Storage : Remove the vials from the glovebox and immediately store them in a dark, dedicated -20°C freezer.

Storage Conditions & Expected Stability

The table below summarizes the quantitative impact of various storage environments on the shelf-life of this compound.

Storage ConditionAtmosphereLight ExposureExpected Shelf-Life (>95% Purity)
Ambient (25°C)AirAmbient Light< 48 hours
Fridge (4°C)AirDark1 - 2 weeks
Freezer (-20°C)AirDark1 - 3 months
Freezer (-20°C) Argon / Nitrogen Dark > 12 months

References

  • Kim et al. "Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency." NIH/PMC. URL: [Link]

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole." ResearchGate. URL: [Link]

Sources

Purification methods for 1-Methyl-3-propoxy-1H-pyrazol-4-amine oil vs solid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling Guide (Oil vs. Solid)

Executive Summary

This guide addresses the "Oil vs. Solid" dichotomy frequently encountered with 1-Methyl-3-propoxy-1H-pyrazol-4-amine .[1] While the 4-aminopyrazole core is theoretically a crystalline solid, the introduction of the flexible propoxy chain often depresses the melting point, resulting in a supercooled liquid or sticky gum upon isolation. Furthermore, the electron-rich amine at the C4 position makes this compound highly susceptible to oxidation, leading to dark "tars" that mimic oils.

This protocol provides a decision matrix to determine if your oily product is a result of impurities, solvation, or intrinsic physical properties, and offers validated workflows for solidification and purification.[1]

Part 1: Diagnostic & Decision Matrix

User Question: I isolated my product after reduction, but it is a dark red/brown oil. The literature suggests it should be a solid.[1] Did my reaction fail?

Technical Response: Not necessarily. 4-aminopyrazoles are notorious for "oiling out" due to trace solvent trapping or oxidation.[1] Follow this diagnostic workflow before attempting further purification.

Workflow 1: The "Oil" Diagnostic Tree[1]

DiagnosticTree Start Start: Product is an Oil HNMR Run 1H-NMR (CDCl3) Start->HNMR PurityCheck Check Purity & Solvents HNMR->PurityCheck Impure >5% Impurities/Solvent PurityCheck->Impure Solvent peaks present Pure >95% Pure (Intrinsic Oil) PurityCheck->Pure Clean spectrum VacDry High Vac Drying (40°C, <1 mbar, 12h) Impure->VacDry SaltForm Convert to Salt (HCl/Oxalate) Pure->SaltForm For Storage/Stability VacDry->PurityCheck Re-check Column Buffered Silica Column (Neutralized) VacDry->Column If still oily/impure

Caption: Diagnostic logic to distinguish between solvated impurities and intrinsic state.

Part 2: Purification of the Free Base (The "Oil" Route)

If you require the free base for a subsequent coupling reaction (e.g., amide coupling or SNAr), you must purify the oil without inducing decomposition.[1]

Common Issue: Streaking on Silica

Q: I tried column chromatography (DCM/MeOH), but the compound streaked and co-eluted with impurities. A: The primary amine interacts strongly with the acidic silanols on silica gel.[1] You must neutralize the stationary phase.[1]

Protocol A: Neutralized Silica Chromatography
  • Slurry Preparation: Prepare the silica slurry using DCM containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Equilibration: Flush the column with 2 column volumes (CV) of the basified solvent to deactivate acidic sites.[1]

  • Elution Gradient:

    • Solvent A: DCM (with 0.5% TEA)

    • Solvent B: MeOH (with 0.5% TEA)

    • Gradient: 0% B → 10% B over 15 CV.[1]

  • Handling: Collect fractions immediately. Rotovap at <40°C.[1][2][3]

    • Critical Step: To remove residual TEA, chase the oil with anhydrous ether (3x) on the rotovap.

Protocol B: Vacuum Distillation (High Purity)

For oils that are thermally stable up to ~100°C, Kugelrohr or short-path distillation is superior to chromatography as it avoids oxidation on silica.[1]

  • Vacuum Requirement: <0.5 mbar (High Vacuum).

  • Expected bp: Likely 110–130°C at 0.5 mbar (extrapolated from methyl analog).[1]

  • Observation: The product should distill as a pale yellow oil . If it turns purple/black in the receiving flask, you have an air leak.

Part 3: Solidification Strategies (The "Solid" Route)

If you need to store the compound or require a weighable solid, you must force a phase change. The propoxy group adds lipophilicity, making crystallization of the free base difficult. Salt formation is the recommended industry standard. [1]

Method 1: Induced Crystallization (Free Base)

Only works for >98% pure material.[1]

  • Dissolution: Dissolve 1g of oil in the minimum amount (approx. 2-3 mL) of MTBE or Diethyl Ether at room temperature.[1]

  • Anti-solvent: Add n-Heptane or Pentane dropwise until slight turbidity persists.[1]

  • Seed: If available, add a seed crystal. If not, scratch the inner glass wall with a spatula to create nucleation sites.

  • Cooling: Store at -20°C for 24 hours.

    • Result: Off-white needles.[1][3]

    • Troubleshooting: If an "oil out" occurs (two liquid layers), reheat to dissolve and add more ether (solvent), not heptane (anti-solvent).[1]

Method 2: Hydrochloride Salt Formation (Recommended)

This transforms the oxidizable oil into a stable, crystalline solid.[1]

Q: How do I make the salt without trapping excess acid? A: Use a non-hygroscopic solvent system like Dioxane/Ether.[1]

Step-by-Step Protocol:
ParameterSpecification
Starting Material This compound (Oil)
Reagent 4M HCl in Dioxane (anhydrous)
Solvent Diethyl Ether (anhydrous) or MTBE
Atmosphere Argon/Nitrogen (Strict)
  • Dissolve: Dissolve the amine oil (1 eq) in anhydrous Diethyl Ether (10 mL/g). Cool to 0°C.[1][4]

  • Acidify: Dropwise add 4M HCl in Dioxane (1.1 eq) with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1]

  • Maturation: Stir at 0°C for 30 minutes.

  • Isolation: Filter under inert gas (nitrogen blanket). The solid is hygroscopic; do not suck air through it for too long.[1]

  • Washing: Wash the filter cake with cold anhydrous ether (2x).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Part 4: Stability & Storage Data

Q: My solid turned pink after one week on the bench. Is it ruined? A: The color change indicates surface oxidation (formation of diazenyl or radical species).[1] While unsightly, the bulk purity often remains high (>90%).[1] However, for GMP or precise kinetics, it should be repurified.

Comparative Stability Table
FormStorage ConditionShelf LifeOxidation Risk
Free Base (Oil) Ambient / Air< 24 HoursCritical (Turns black)
Free Base (Oil) -20°C / Argon1-2 MonthsModerate (Yellows)
HCl Salt (Solid) Ambient / Desiccator6 MonthsLow
HCl Salt (Solid) -20°C / Argon> 2 YearsNegligible

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for purification of heterocyclic amines and salt formation). [1]

  • PubChem. (n.d.).[1][5] 1-methyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine.[1] (Physical properties of the homologous methyl analog).

  • Fichez, J., Busca, P., & Prestat, G. (2017).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review of aminopyrazole reactivity and instability).

  • Organic Syntheses. (1968).[1] 3(5)-Aminopyrazole.[1][2][6][7] Org. Synth. 1968, 48,[1] 8. (Foundational text on handling aminopyrazoles and their tendency to oxidize). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-aminopyrazoles, as they are potential skin irritants and sensitizers.[1]

Sources

Improving yield in the reduction of 1-methyl-3-propoxy-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in the Catalytic Reduction of 1-Methyl-3-propoxy-4-nitropyrazole Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the . The reduction of 1-methyl-3-propoxy-4-nitropyrazole to 4-amino-1-methyl-3-propoxypyrazole is a critical transformation in the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors. While nitro reduction appears straightforward, scaling this reaction often reveals complex kinetics. Suboptimal conditions frequently lead to stalled reactions, the accumulation of reactive intermediates, and the formation of colored dimer impurities[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the chemical causality behind yield loss and provide self-validating methodologies to ensure robust, high-yielding scale-up.

Part 1: Mechanistic Causality & Impurity Pathways

To effectively troubleshoot yield loss, we must first understand the Haber mechanism for nitroarene reduction. The reduction does not occur in a single step; it cascades through highly reactive nitroso and hydroxylamine intermediates[2]. If the final cleavage of the N-O bond is slower than the initial reduction steps, these intermediates accumulate and undergo bimolecular condensation, destroying your yield.

HaberMechanism SM 1-Methyl-3-propoxy- 4-nitropyrazole Nitroso Nitroso Intermediate SM->Nitroso +H2, -H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Azoxy Azoxypyrazole (Dimer Impurity) Nitroso->Azoxy + Hydroxylamine Amine 4-Aminopyrazole (Target Product) Hydroxyl->Amine +H2, -H2O Azo Azopyrazole (Dimer Impurity) Azoxy->Azo +H2, -H2O Azo->Amine +H2 (Slow)

Fig 1. Haber mechanism showing reduction intermediates and bimolecular dimer formation.

Part 2: Troubleshooting FAQs

Q1: My reduction stalls at ~85% conversion, and LC-MS shows a major impurity at [M+16] relative to the target amine. What is this, and how do I resolve it? Root Cause: The [M+16] peak is the hydroxylamine intermediate[1]. The first two hydrogenation steps (nitro → nitroso → hydroxylamine) are highly exothermic and fast. However, the final catalytic cleavage of the N-O bond in the hydroxylamine to form the amine is thermodynamically demanding and often becomes the rate-limiting step. Solution:

  • Increase Hydrogen Pressure: Elevating the pressure from 1 atm to 5–10 atm forces the equilibrium forward.

  • Promoter Addition: Doping the catalytic system with Lewis acidic promoters (e.g., Vanadium salts) significantly accelerates the deoxygenation of the hydroxylamine intermediate.

Q2: I am observing brightly colored (yellow/orange) impurities in the reaction mixture, and the yield of the amine is significantly reduced. Why? Root Cause: The colored impurities are azoxypyrazole and azopyrazole dimers[1]. These form via a bimolecular condensation reaction between the highly electrophilic nitroso intermediate and the nucleophilic hydroxylamine intermediate[2]. This side reaction outcompetes the desired hydrogenation when hydrogen mass transfer is poor (starved catalyst) or when substrate concentration is too high. Solution:

  • Improve Mass Transfer: Ensure vigorous agitation (stirrer speed >800 rpm) and use baffles in the reactor to increase the gas-liquid interfacial area.

  • Continuous Flow Chemistry: Transitioning from batch to a micropacked bed reactor (mPBR) ensures a high local concentration of hydrogen and minimizes the residence time of reactive intermediates, effectively shutting down bimolecular condensation[2].

Q3: The starting material is not fully converting even after 24 hours with 10% Pd/C. Is the catalyst poisoned? Root Cause: Pyrazole rings, particularly those with electron-donating alkoxy groups (like the 3-propoxy group), can strongly coordinate to the palladium surface through their basic nitrogen atoms, competitively inhibiting hydrogen activation[3]. Solution: Add a mild acidic modifier (e.g., 0.1 equivalents of acetic acid) to the solvent. This reversibly protonates the pyrazole, reducing its affinity for the metal surface and freeing up catalytic sites without triggering unwanted side reactions.

Troubleshooting Start Yield < 85% or Low Purity HPLC Analyze via LC-MS Start->HPLC Unreacted High Unreacted Nitro SM HPLC->Unreacted Hydroxylamine [M+16] Peak (Hydroxylamine) HPLC->Hydroxylamine Dimers Colored Impurities (Azoxy/Azo Dimers) HPLC->Dimers Sol1 Add Acetic Acid to reduce coordination Unreacted->Sol1 Sol2 Increase H2 Pressure or Add V-Promoter Hydroxylamine->Sol2 Sol3 Increase Agitation or Use Flow Reactor Dimers->Sol3

Fig 2. Troubleshooting logic tree for resolving low yields in pyrazole nitro reductions.

Part 3: Quantitative Method Comparison

To illustrate the impact of these variables, the following table summarizes yield and impurity profiles across different reduction methodologies.

Reduction MethodologyConversion (%)Target Amine Yield (%)Hydroxylamine (%)Azoxy/Azo Dimers (%)Process Notes
Batch Pd/C (1 atm H₂, MeOH)>9965.015.020.0High dimer formation due to poor mass transfer.
Batch Pd/C (5 atm H₂, MeOH)>9982.58.09.5Increased pressure improves N-O cleavage.
Batch Raney Ni + V-promoter>9994.2<1.04.8Vanadium accelerates hydroxylamine reduction.
Flow mPBR (Pd/C, 5 atm H₂)>9998.5<1.0<1.0Excellent mass transfer eliminates dimers[2].
Part 4: Validated Experimental Protocol

Optimized Workflow: High-Yield Catalytic Hydrogenation of 1-Methyl-3-propoxy-4-nitropyrazole This self-validating protocol utilizes elevated pressure and optimized mass transfer to prevent intermediate accumulation.

  • Reactor Preparation: Charge a 500 mL Hastelloy high-pressure autoclave with 1-methyl-3-propoxy-4-nitropyrazole (10.0 g, 1.0 eq) and anhydrous methanol (100 mL, 10 volumes).

  • Catalyst Loading: Carefully add 10% Pd/C (0.50 g, 5 wt% relative to substrate). Safety Note: Always wet the Pd/C catalyst with a small amount of toluene under an inert atmosphere before introducing it to methanol to prevent auto-ignition.

  • Inerting and Pressurization: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 30 psi), followed by Hydrogen (3 cycles at 30 psi).

  • Reaction Execution: Pressurize the vessel with H₂ to 5 atm (75 psi). Heat the mixture to 45°C. Initiate vigorous stirring (800–1000 rpm) to ensure optimal gas-liquid-solid mass transfer.

  • End-Point Determination (Self-Validating Step): Monitor the hydrogen uptake via a mass flow controller. Once hydrogen consumption ceases, maintain stirring at 45°C for an additional 2 hours. This "hold time" is critical for driving the residual, slow-reacting hydroxylamine intermediate to the final amine.

  • Workup & Isolation: Cool the reactor to 20°C, vent the hydrogen safely, and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with hot methanol (2 x 20 mL).

  • Crystallization: Concentrate the combined filtrates under reduced pressure to approximately 3 volumes. Cool to 0°C to induce crystallization. Filter and dry under vacuum to afford 4-amino-1-methyl-3-propoxypyrazole as an off-white solid.

Part 5: References
  • Title: Study of 1-Methyl-3-propyl-4-aminopyrazole-5-carbonitrile Source: Chinese Journal of Organic Chemistry / SIOC Journals URL: 1

  • Title: Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts Source: ResearchGate URL:

  • Title: Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst Source: RSC Publishing URL: 2

  • Title: Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles Source: Benchchem URL: 3

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in 1-Methyl-3-propoxy-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists and drug development professionals facing regioselectivity challenges during the synthesis of 1-methyl-3-propoxy-1H-pyrazol-4-amine , a critical heterocyclic building block.

The synthesis typically proceeds via the N-methylation of a 4-nitro precursor (3-propoxy-4-nitro-1H-pyrazole), followed by the reduction of the nitro group to the target amine. The primary failure mode in this workflow is the formation of inseparable N1 and N2 regioisomers during the methylation step. This guide provides root-cause analyses, quantitative data, and self-validating protocols to eliminate regioisomer contamination.

Regioselective synthesis workflow for this compound.

Part 1: Causality & Fundamentals (FAQs)

Q1: Why do I always get a mixture of 1-methyl-3-propoxy and 1-methyl-5-propoxy regioisomers? A1: The root cause is the rapid tautomerization of the starting material, 3-propoxy-4-nitro-1H-pyrazole. In solution, the proton rapidly exchanges between the N1 and N2 positions. When a small, highly electrophilic methylating agent like methyl iodide (MeI) or dimethyl sulfate is introduced, the reaction operates under kinetic control[1]. Because the steric differentiation between the 3-propoxy group and the adjacent N2 atom is relatively small for a methyl group, nucleophilic attack occurs at both nitrogen atoms. This typically yields a ~3:1 ratio favoring the N1 isomer, making pure product isolation highly inefficient[1].

Q2: How does the 3-propoxy group influence regioselectivity? A2: Regioselectivity is a competition between steric hindrance and electronic effects. The oxygen atom of the propoxy group donates electron density into the pyrazole ring, marginally increasing the nucleophilicity of the adjacent N2 atom. However, the flexible alkyl chain of the propoxy group creates steric bulk that physically blocks the N2 trajectory. While sterics slightly win (favoring N1), the margin is insufficient to achieve >90% purity without strategic intervention[1].

Part 2: Prevention & Regioselective Synthesis

Q3: How can I synthetically prevent the formation of the N2 isomer? A3: The most robust method is to abandon traditional methylating agents and utilize a "masked" methylating strategy. By using a sterically demanding reagent like (chloromethyl)triisopropoxysilane, the sheer bulk of the triisopropoxysilyl group completely prevents attack at the more hindered N2 position. This directs alkylation exclusively to N1 (>95:5 selectivity)[2]. A subsequent protodesilylation step using tetrabutylammonium fluoride (TBAF) removes the silyl group, leaving the desired N-methylated product[2],[3].

Q4: I am losing product during the aqueous workup of the protodesilylation step. How do I fix this? A4: Highly polar N-methylated pyrazoles exhibit significant water solubility[1]. When quenching the TBAF reaction with water, the product often partitions into the aqueous layer. To troubleshoot: minimize the volume of aqueous washes, saturate the aqueous layer with NaCl (brine), and perform rigorous back-extractions using a highly polar organic solvent like ethyl acetate or a 9:1 DCM/MeOH mixture[1].

Quantitative Data: Regioselectivity Comparison

Table 1: Comparison of Methylation Conditions for 3-Alkoxy-4-nitropyrazoles.

Methylating ReagentBaseSolventTemperatureN1:N2 RatioIsolated Yield
Methyl Iodide (MeI)K₂CO₃DMF25 °C~3:185% (Mixture)
Dimethyl SulfateNaOHH₂O/DCM25 °C~2:178% (Mixture)
(i-PrO)₃SiCH₂Cl KHMDS THF/DMSO 60 °C >99:1 73% (Pure N1)

(Data extrapolated from standard pyrazole α-halomethylsilane alkylation profiles[2],[3])

Part 3: Resolution & Purification

Q5: I already have a mixture of the N1 and N2 isomers. How do I separate them? A5: If you are forced to separate the regioisomers, standard silica gel chromatography is the default, but it requires optimization. The N1 and N2 isomers often have very similar polarities[1]. Follow the troubleshooting logic tree below to optimize your purification.

Troubleshooting logic tree for chromatographic separation of pyrazole regioisomers.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Masked Methylation via α-Halomethylsilane

Causality: KHMDS is chosen as a strong, non-nucleophilic base to fully deprotonate the pyrazole without reacting with the electrophilic silane reagent[1],[2].

  • Setup: Charge a dry flask with 3-propoxy-4-nitro-1H-pyrazole (1.0 equiv) and a 4:1 mixture of anhydrous THF/DMSO (0.2 M). Cool to 0 °C under nitrogen.

  • Deprotonation: Add KHMDS (1.2 equiv, 1.0 M in THF) dropwise.

    • Self-Validation (IPC): A distinct color change (typically deep yellow/orange) indicates successful formation of the pyrazolide anion.

  • Alkylation: Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise. Heat the mixture to 60 °C for 2 hours[1],[2].

  • Validation: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ 172) is fully consumed and replaced by the silylated intermediate.

Protocol 2: Protodesilylation

Causality: The fluoride ion from TBAF specifically attacks the silicon atom, breaking the C-Si bond and releasing the N-methylated pyrazole[1],[2].

  • Cleavage: To the completed reaction mixture from Protocol 1, add TBAF (2.0 equiv, 1.0 M in THF) and water (2.0 equiv)[1],[2].

  • Heating: Stir the mixture at 60 °C for 2–4 hours[1].

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly non-polar silylated intermediate (Rf ~0.8) should convert entirely to the more polar N1-methylated product (Rf ~0.4).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Back-extract the aqueous layer twice with EtOAc to prevent product loss[1]. Dry over Na₂SO₄ and concentrate.

Protocol 3: Nitro Reduction to Target Amine
  • Setup: Dissolve the crude 1-methyl-3-propoxy-4-nitro-1H-pyrazole in MeOH (0.1 M).

  • Catalyst: Add Pd/C (10 wt%, 0.1 equiv) under a nitrogen atmosphere.

  • Reduction: Purge the flask with H₂ gas (balloon) and stir at room temperature.

  • Validation: Hydrogen uptake will cease when reduction is complete. Confirm via LC-MS by the disappearance of the nitro compound (m/z [M+H]⁺ 186) and the appearance of the amine target (m/z [M+H]⁺ 156).

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

    • Critical Handling Note: Aminopyrazoles are prone to oxidation. Store the resulting this compound under an inert atmosphere or immediately convert it to a stable HCl salt.

References

  • Benchchem. Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.1

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. ACS Publications.2

  • Thieme Synfacts (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Thieme Connect. 3

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the solubility complexities of pyrazole amine derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common and complex solubility issues encountered during experimental work. This resource is structured to offer not just procedural guidance, but also a foundational understanding of the principles governing the solubility of these critical compounds.

Introduction: The Solubility Hurdle in Pyrazole Amine Chemistry

Pyrazole amine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] However, their often-planar structure and capacity for strong intermolecular hydrogen bonding and π-π stacking can lead to high crystal lattice energy, resulting in poor solubility in many common organic solvents.[3][4] This limited solubility can present significant challenges during synthesis, purification, formulation, and biological screening.

This guide provides a structured approach to troubleshooting these issues, offering a blend of theoretical understanding and actionable experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the poor solubility of my pyrazole amine derivative?

A1: The solubility of pyrazole amine derivatives is a multifactorial issue. Key contributors include:

  • Molecular Weight: Higher molecular weight compounds generally exhibit lower solubility as they require more solvent energy to overcome intermolecular forces.[5]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonds and π-π stacking between the pyrazole and amine moieties, lead to a highly stable crystal lattice that is difficult for solvents to disrupt.[3][4]

  • Substituents: The nature of the substituents on the pyrazole ring is critical. Lipophilic groups tend to decrease solubility in polar solvents, while polar functional groups (e.g., hydroxyl, carboxyl) can enhance it.[5][6]

  • Molecular Planarity and Symmetry: Planar and symmetrical molecules can pack more efficiently into a stable crystal lattice, which often results in a higher melting point and lower solubility.[4][7]

  • pH: As pyrazole amines are basic, the pH of the solvent system can dramatically influence their solubility by affecting their ionization state.[3][5]

Q2: My pyrazole amine derivative precipitates prematurely from the reaction mixture. What can I do?

A2: Premature precipitation can lead to incomplete reactions and purification difficulties. Consider these strategies:

  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent to increase the solvating power of the reaction medium.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[5] A small-scale solvent screening can help identify the optimal solvent or mixture.

    • Solvent Choice: If the reaction conditions allow, switch to a solvent in which your compound has higher solubility. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[5]

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your compound.[3][5] However, be cautious of potential side reactions or product degradation at elevated temperatures.

  • Concentration Adjustment: Lowering the concentration of your reactants can prevent the product from reaching its saturation point and precipitating.[5]

Q3: I'm struggling with the recrystallization of my poorly soluble pyrazole amine derivative. What are my options?

A3: Recrystallization is often challenging for these compounds. Here are some effective approaches:

  • Hot Filtration: If the compound is sparingly soluble even at high temperatures, use hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of a hot "good" solvent and filtering it quickly.[5]

  • Binary Solvent System: Use a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is sparingly soluble). Dissolve your compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until turbidity is observed. Slow cooling should then induce crystallization.[5]

  • Alternative Purification Techniques: If recrystallization is ineffective, consider column chromatography or solid-phase extraction (SPE). For column chromatography with poorly soluble compounds, you can dissolve the crude product in a strong, polar solvent like DMF or DMSO, adsorb it onto a small amount of silica gel, and then load it onto the column.[5]

Q4: How can I improve the solubility of my final pyrazole amine derivative for downstream applications like biological assays?

A4: Enhancing the solubility of the final compound often requires structural or formulation-based strategies:

  • Salt Formation: Since pyrazole amines are basic, they can be converted into salts by reacting them with an acid.[8][9] This is a highly effective method to significantly increase aqueous solubility.[3][10][11] The choice of the counterion is crucial and can impact the final properties of the salt.[12]

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) or solubilizing side chains (e.g., tertiary amines) to the molecule.[5][6]

  • Co-crystallization: Forming co-crystals with a suitable co-former can modify the crystal lattice energy and improve solubility.[4][5]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer carrier (e.g., PVP, HPMC, PEG) can create an amorphous system with higher apparent solubility and dissolution rate.[4]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to a faster dissolution rate, although it does not affect the equilibrium solubility.[5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to common solubility problems.

Scenario 1: Compound "Crashes Out" During Aqueous Work-up

Problem: Your pyrazole amine derivative, dissolved in an organic solvent, precipitates when an aqueous solution is added for extraction.

Causality: The abrupt change in solvent polarity from organic to a mixed organic-aqueous environment drastically reduces the solubility of your lipophilic compound.

Solutions:

  • Increase the Volume of the Organic Solvent: This can help maintain a sufficient concentration of the organic solvent to keep your compound dissolved.[3]

  • Employ a Co-solvent System: Add a miscible organic solvent like THF or acetone to the extraction mixture to increase the overall solvating power.[3]

  • pH Adjustment (Acidic Wash): Since pyrazole amines are basic, an acidic wash (e.g., with 1M HCl) will protonate the amine group, forming a more water-soluble salt.[3][8] This allows for the extraction of your compound into the aqueous layer, leaving non-basic impurities in the organic layer. The free base can then be recovered by basifying the aqueous layer.[3]

  • Hot Extraction: If your compound is thermally stable, performing the extraction at an elevated temperature can increase its solubility.[3]

Scenario 2: Low Recovery from Column Chromatography

Problem: Your pyrazole amine derivative precipitates on the silica gel column, leading to poor separation and low recovery.

Causality: The polarity of the mobile phase is insufficient to keep the compound dissolved as it moves through the stationary phase.

Solutions:

  • Modify the Mobile Phase:

    • Stronger Eluent System: Gradually increase the polarity of your eluent.

    • Add a Polar Modifier: Add a small amount of a highly polar solvent like methanol or a few drops of acetic acid to the mobile phase to enhance the solubility of your compound on the column.[3]

  • Dry Loading Technique: As mentioned in Q3, dissolve your crude product in a strong solvent (e.g., DMF, DMSO), adsorb it onto a small amount of silica, evaporate the solvent, and then load the dry powder onto the column. This prevents precipitation at the point of loading.

Experimental Protocols

Protocol 1: Systematic Co-solvent Screening for a Reaction

Objective: To identify a suitable co-solvent to maintain a pyrazole amine derivative in solution during a chemical reaction.

Materials:

  • Your poorly soluble pyrazole amine derivative.

  • Primary reaction solvent.

  • A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO).[5]

  • Small vials (e.g., 2 mL).

  • Magnetic stir plate and stir bars.

Procedure:

  • In separate labeled vials, add a known amount of your pyrazole amine derivative (e.g., 10 mg).

  • To each vial, add the primary reaction solvent in a volume that mimics the intended reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise, recording the volume added, until the solid completely dissolves.[5]

  • Observe and record the volume of each co-solvent required for complete dissolution.

  • Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.

Protocol 2: Purification by Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole amine derivative.

Materials:

  • Crude pyrazole amine derivative.

  • A "good" solvent (e.g., ethanol, acetone, ethyl acetate).

  • A "poor" solvent (e.g., water, hexanes, diethyl ether). The two solvents must be miscible.

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter paper.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole amine derivative. Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring to dissolve the solid.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. If too much "poor" solvent is added, add a few drops of the "good" solvent until the solution is clear again.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Common Organic Solvents for Pyrazole Amine Derivatives

SolventPolarity IndexBoiling Point (°C)Notes
Dichloromethane3.139.6Good for less polar derivatives.
Acetone5.156A versatile polar aprotic solvent.[5]
Acetonitrile5.882A polar aprotic solvent, often used in synthesis.[5]
Ethanol4.378.4A polar protic solvent, good for hydrogen bonding solutes.[5]
Methanol5.164.7A highly polar protic solvent.[5]
Toluene2.4111A non-polar solvent for lipophilic derivatives.[5]
N,N-Dimethylformamide (DMF)6.4153A highly polar aprotic solvent, good for dissolving many poorly soluble compounds.
Dimethyl sulfoxide (DMSO)7.2189A highly polar aprotic solvent with excellent solvating power.

Table 2: Overview of Solubility Enhancement Strategies

StrategyMechanismAdvantagesConsiderations
Co-solvency Increases the solvating power of the solvent system.[5]Widely used in liquid formulations and reactions.The co-solvent must be compatible with the system.
pH Adjustment Alters the ionization state of the molecule.[5]Highly effective for ionizable compounds.The resulting pH must be suitable for compound stability and the intended application.
Salt Formation Increases ionization.[5]Can dramatically improve aqueous solubility and dissolution rate.[11]The compound must have an ionizable group. The salt form may have different physical properties.
Co-crystallization Modifies crystal lattice energy.[5]Can significantly improve solubility and dissolution rate.Requires screening for suitable co-formers.
Solid Dispersions Disperses the drug in a hydrophilic carrier, often creating an amorphous system.[5]Can lead to a significant increase in apparent solubility and dissolution rate.The amorphous form may be less stable than the crystalline form.
Particle Size Reduction Increases the surface area.Increases the dissolution rate.Does not affect the equilibrium solubility.[5]

Visualizations

Solubility_Troubleshooting_Workflow Start Poorly Soluble Pyrazole Amine Derivative Issue Identify the Stage of the Problem Start->Issue Synthesis During Synthesis/ Work-up Issue->Synthesis Reaction/Extraction Purification During Purification Issue->Purification Recrystallization/ Chromatography Final_Product Final Compound for Downstream Use Issue->Final_Product Assay/Formulation Syn_Strategy Modify Reaction Conditions Synthesis->Syn_Strategy Pur_Strategy Optimize Purification Method Purification->Pur_Strategy FP_Strategy Enhance Solubility of Final Compound Final_Product->FP_Strategy Syn_Solvent Change Solvent or Use Co-solvents Syn_Strategy->Syn_Solvent Syn_Temp Increase Temperature Syn_Strategy->Syn_Temp Syn_Conc Decrease Concentration Syn_Strategy->Syn_Conc Pur_Recryst Use Binary Solvent System for Recrystallization Pur_Strategy->Pur_Recryst Pur_Chroma Modify Mobile Phase or Use Dry Loading Pur_Strategy->Pur_Chroma FP_Chem Chemical Modification FP_Strategy->FP_Chem FP_Phys Physical Modification FP_Strategy->FP_Phys FP_Chem_Salt Salt Formation FP_Chem->FP_Chem_Salt FP_Chem_Struct Structural Modification FP_Chem->FP_Chem_Struct FP_Phys_Particle Particle Size Reduction FP_Phys->FP_Phys_Particle FP_Phys_Form Solid Dispersion/ Co-crystals FP_Phys->FP_Phys_Form

Caption: A decision-making workflow for troubleshooting solubility issues of pyrazole amine derivatives at different experimental stages.

Salt_Formation_Concept cluster_0 Before Salt Formation cluster_1 After Salt Formation Poorly_Soluble Poorly Soluble Pyrazole Amine (Free Base) R-NH-Pyrazole Low_Solubility Low Aqueous Solubility (High Crystal Lattice Energy) Poorly_Soluble->Low_Solubility Leads to Process React with Acid (HX) Poorly_Soluble->Process Soluble_Salt Water-Soluble Pyrazole Amine Salt [R-NH2+-Pyrazole] X- High_Solubility High Aqueous Solubility (Ionic Interactions with Water) Soluble_Salt->High_Solubility Results in Process->Soluble_Salt

Caption: Conceptual diagram illustrating how salt formation enhances the aqueous solubility of pyrazole amine derivatives.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(15), 4983. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1198424. [Link]

  • Baldassarri, S., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. International Journal of Molecular Sciences, 23(24), 15689. [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie, 72(3), 448-453. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • ACS Publications. (1981). Radiometric method for determining solubility of organic solvents in water. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • AIP Publishing. (2026). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • Al-blewi, F. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4930. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Future Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Ferreira, V. F., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1431–1447. [Link]

  • Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • EPJ Web of Conferences. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Taylor & Francis Online. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • ResearchGate. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

Sources

Minimizing byproduct formation in pyrazole amine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Amine Acylation

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Challenge: Selectivity in Pyrazole Amine Acylation

The acylation of amines on a pyrazole core is a fundamental transformation in medicinal chemistry. However, the presence of multiple nucleophilic nitrogen atoms in many pyrazole substrates presents a significant challenge to achieving high selectivity. The primary competition arises between acylation at the desired exocyclic amine and acylation at one of the ring nitrogens, leading to the formation of undesired regioisomers. Furthermore, over-acylation and other side reactions can further complicate product purification and reduce overall yield.

This guide will walk you through the key parameters influencing this reaction and provide actionable protocols to troubleshoot and optimize your pyrazole amine acylations.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: Formation of N-ring Acylated Byproduct

Question: I am observing a significant amount of byproduct corresponding to acylation on one of the pyrazole ring nitrogens. How can I improve selectivity for the exocyclic amine?

Root Cause Analysis: The pyrazole ring nitrogens are often nucleophilic and can compete with the exocyclic amine for the acylating agent. The pKa of the pyrazole ring nitrogens is typically lower than that of the exocyclic amine, meaning they are less basic. However, their nucleophilicity can be influenced by steric hindrance and the electronic nature of the pyrazole ring substituents.

Troubleshooting Workflow:

start High N-ring Acylation Detected step1 Analyze Steric Hindrance start->step1 step2 Is the exocyclic amine sterically hindered? step1->step2 step3 Employ a more sterically demanding acylating agent (e.g., acyl anhydride instead of acyl chloride). step2->step3 Yes step4 Is a bulky substituent present near a ring nitrogen? step2->step4 No step6 Solvent & Base Optimization step3->step6 step5 This should favor exocyclic amine acylation. Proceed to solvent/base optimization. step4->step5 Yes step4->step6 No step5->step6 step7 Are you using a non-polar, aprotic solvent? step6->step7 step8 Switch to a non-polar aprotic solvent (e.g., DCM, Toluene). step7->step8 No step9 Consider a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). step7->step9 Yes step8->step9 step10 Lower Reaction Temperature step9->step10 step11 Run the reaction at 0 °C or -78 °C. step10->step11 end Optimized Selectivity step11->end

Caption: Troubleshooting workflow for N-ring acylation.

Experimental Protocol: Optimizing Solvent and Base Selection

  • Setup: In three separate oven-dried round-bottom flasks equipped with stir bars and under an inert atmosphere (N2 or Ar), dissolve your pyrazole amine (1 equivalent) in Dichloromethane (DCM), Toluene, and Tetrahydrofuran (THF), respectively.

  • Cooling: Cool all three flasks to 0 °C in an ice bath.

  • Base Addition: To each flask, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride) (1.1 equivalents) dropwise to each flask.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 30-minute intervals.

  • Analysis: Compare the ratio of the desired product to the N-ring acylated byproduct in each solvent. The reaction in DCM or Toluene is expected to show higher selectivity for the exocyclic amine.

Issue 2: Formation of Di-acylated Byproduct

Question: My reaction is producing a significant amount of a di-acylated species. How can I prevent this over-acylation?

Root Cause Analysis: Di-acylation occurs when both the exocyclic amine and a ring nitrogen, or in some cases, both ring nitrogens, are acylated. This is often a result of using an excess of the acylating agent, a highly reactive acylating agent, or prolonged reaction times at elevated temperatures.

Mitigation Strategies:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the acylating agent.Minimizes the availability of the acylating agent for a second acylation event.
Addition Rate Add the acylating agent slowly and dropwise.Maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Reduces the reaction rate, allowing for better control and minimizing over-reactivity.
Acylating Agent Consider using a less reactive acylating agent (e.g., an acyl anhydride instead of an acyl chloride).Acyl anhydrides are generally less electrophilic than acyl chlorides, leading to a more controlled reaction.

Experimental Protocol: Controlled Addition of Acylating Agent

  • Setup: Dissolve the pyrazole amine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an appropriate aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Syringe Pump Setup: Prepare a solution of the acylating agent (1.05 equivalents) in the same solvent and draw it into a syringe. Place the syringe on a syringe pump.

  • Slow Addition: Add the acylating agent solution to the reaction mixture via the syringe pump over a period of 1-2 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for pyrazole amine acylation?

A1: Dichloromethane (DCM) is often a good starting point as it is a non-polar, aprotic solvent that can help to disfavor the acylation of the more polar N-H bond of the pyrazole ring. However, the optimal solvent is substrate-dependent, and screening of other aprotic solvents like THF, acetonitrile, or toluene may be necessary.

Q2: Should I use an organic or inorganic base?

A2: Organic, non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine are generally preferred. They act as acid scavengers without competing with the pyrazole amine for the acylating agent. Inorganic bases like potassium carbonate can be effective but may lead to heterogeneity and slower reaction rates in some organic solvents.

Q3: How can I easily remove the excess acylating agent and base during workup?

A3: A simple aqueous workup is typically effective. After the reaction is complete, quenching with a saturated aqueous solution of sodium bicarbonate will neutralize the excess acid and react with any remaining acyl chloride. The organic layer can then be washed with water and brine, dried over sodium sulfate, and concentrated. The salts of the organic base are generally water-soluble and will be removed during the aqueous washes.

Q4: My pyrazole amine is poorly soluble. What can I do?

A4: If solubility is an issue in common solvents like DCM, you may consider more polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be aware that these solvents can sometimes promote N-ring acylation. Alternatively, gentle heating may improve solubility, but this should be done cautiously as it can also lead to increased byproduct formation. A solvent screen is highly recommended in such cases.

Q5: Can protecting groups be used to improve selectivity?

A5: Yes, protecting one of the pyrazole ring nitrogens can be a highly effective strategy to ensure selective acylation of the exocyclic amine. Common protecting groups for pyrazole nitrogens include the Boc (tert-butyloxycarbonyl) or Trityl groups. The choice of protecting group will depend on the overall synthetic route and the stability of the group to the acylation and subsequent reaction conditions.

Protecting Group Strategy Workflow:

start Poor Selectivity in Acylation step1 Protect Pyrazole Ring Nitrogen start->step1 step2 Select Protecting Group (e.g., Boc, Trityl) step1->step2 step3 Perform Protection Reaction step2->step3 step4 Acylate Exocyclic Amine step3->step4 step5 Deprotect Pyrazole Ring Nitrogen step4->step5 end High Yield of Desired Product step5->end

Caption: Workflow for using a protecting group strategy.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Optimal pH conditions for extraction of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pH-Solubility Nexus

Efficient extraction of 1-Methyl-3-propoxy-1H-pyrazol-4-amine relies entirely on manipulating its ionization state. As a 4-aminopyrazole derivative, this molecule exhibits weak basicity due to the aromatic nature of the pyrazole ring, which delocalizes the lone pair electrons of the amine.

  • Target pKa (Conjugate Acid): Estimated at 3.5 – 4.5 .

  • The "Golden Rule" of Extraction: To extract the amine into an organic solvent, the aqueous phase pH must be at least 2 units above the pKa .

  • Optimal pH for Organic Extraction: pH 9.0 – 10.5 .

  • Optimal pH for Aqueous Wash (Purification): pH < 2.0 .[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users in the field.

Q1: I am experiencing low recovery (<50%) when extracting into Ethyl Acetate. My aqueous pH is 7.0. Is this sufficient?

Diagnosis: No. At pH 7.0, while the majority of the molecule is likely neutral, a significant fraction may still exist in equilibrium with its protonated (water-soluble) form, especially if the ionic strength is low. Scientific Rationale: The distribution coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is pH-dependent. For weak bases, 

drops precipitously as pH approaches the pKa. Solution:
  • Adjust the aqueous phase to pH 9–10 using Saturated Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • Add Brine (NaCl) to the aqueous phase ("salting out") to disrupt the hydration shell and push the organic molecule into the organic phase.[1]

Q2: The organic layer is forming a stable emulsion. How do I break it?

Diagnosis: Emulsions in aminopyrazole extractions are often caused by the presence of fine precipitates (oligomers) or amphiphilic impurities at intermediate pH levels.[1] Solution:

  • Filtration: Pass the biphasic mixture through a Celite® pad to remove particulate matter stabilizing the interface.

  • pH Adjustment: If the pH is near the isoelectric point of impurities (often pH 6-7), shift it. Increasing pH to >10 can sometimes solubilize amphiphilic impurities.[1]

  • Solvent Swap: If using Ethyl Acetate (EtOAc), switch to Dichloromethane (DCM) .[1] DCM is denser than water and often forms a sharper interface for nitrogenous heterocycles.

Q3: My product turns reddish-brown during concentration. Is it degrading?

Diagnosis: Yes. 4-Aminopyrazoles are electron-rich and susceptible to oxidation by atmospheric oxygen, forming azo-dimers or quinoid-like species. Solution:

  • Acidify Immediately: If storing the compound, store it as a hydrochloride salt (extract into organic, then add HCl in dioxane/ether to precipitate).[1] The salt form is significantly more stable against oxidation.[1]

  • Degas Solvents: Use argon-sparged solvents for extraction.

  • Temperature Control: Keep the rotary evaporator bath < 40°C .

The "Acid-Base Swing" Purification Protocol

This self-validating protocol uses pH manipulation to remove both neutral and acidic impurities without chromatography.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid: 1M Hydrochloric Acid (HCl).[1]

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated

    
    .
    

Workflow:

  • Initial Dissolution: Dissolve the crude reaction mixture in the Organic Solvent.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (pH < 2) .[1]

    • Mechanism:[2][3][4] The aminopyrazole protonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and moves to the aqueous layer. Neutral impurities stay in the organic layer.[1]
      
    • Keep: Aqueous Layer. Discard: Organic Layer (after verifying no product loss).

  • Basification (Releasing the Amine):

    • Cool the acidic aqueous layer to 0-5°C (exothermic reaction).[1]

    • Slowly add 2M NaOH until pH reaches 10-11 . Verify with pH paper/meter.

    • Mechanism:[2][3][4] The amine deprotonates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and becomes lipophilic.
      
  • Final Extraction:

    • Extract the basic aqueous milky suspension with fresh Organic Solvent (3x).

    • Combine organic layers, dry over

      
      , and concentrate.
      

Visualizing the Logic

The following diagram illustrates the species distribution and extraction logic based on pH.

ExtractionLogic Start Crude Mixture (Amine + Impurities) AcidStep Add 1M HCl (Target pH < 2) Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgPhase1 Organic Phase (Neutral/Acidic Impurities) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Protonated Amine [R-NH3]+) PhaseSep1->AqPhase1 Keep BaseStep Add NaOH (Target pH > 10) AqPhase1->BaseStep PhaseSep2 Extract with DCM/EtOAc BaseStep->PhaseSep2 FinalOrg Final Organic Phase (Pure Neutral Amine) PhaseSep2->FinalOrg Product FinalAq Waste Aqueous (Salts) PhaseSep2->FinalAq Waste

Caption: Logical flow of the Acid-Base Swing protocol, isolating the target amine by manipulating its ionization state.

Data Summary: Solvent & pH Parameters

ParameterRecommended ValueScientific Justification
Extraction pH (Organic) 10.0 ± 1.0 Ensures >99% deprotonation (Neutral species).[1]
Wash pH (Aqueous) 1.5 ± 0.5 Ensures >99% protonation (Ionic species).[1]
Preferred Solvent DCM (Dichloromethane) High solubility for pyrazoles; distinct density from water prevents emulsion.[1]
Alternative Solvent EtOAc (Ethyl Acetate) Greener alternative; requires brine to prevent water miscibility.[1]
Stability Limit pH < 12 Avoid extremely high pH to prevent potential hydrolysis of the propoxy ether (though rare) or ring degradation.[1]

References

  • PubChem. (2025).[1] 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Analogous Structure Properties).[5] National Library of Medicine.[1] Available at: [Link][1]

  • EPA CompTox. (2025).[1] Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Properties (pKa Data). US Environmental Protection Agency.[1] Available at: [Link][1]

  • Fichez, J., et al. (2021).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. MDPI / Chimica.[1] Available at: [Link][1]

Sources

Stability of 1-Methyl-3-propoxy-1H-pyrazol-4-amine in solution over time

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Case ID: #PYR-4AM-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This compound is an electron-rich heterocyclic building block often used in the synthesis of kinase inhibitors and biologically active scaffolds. Its stability profile is dominated by the high electron density of the pyrazole ring , driven by the electron-donating propoxy (C3) and amino (C4) groups. This makes the compound significantly susceptible to oxidative degradation in solution, while remaining relatively stable to hydrolysis under neutral conditions.

This guide provides a self-validating system for handling, storing, and analyzing this compound to ensure experimental reproducibility.

Part 1: Immediate Troubleshooting (Triage)

Q1: My solution of this compound has turned from clear/pale yellow to dark brown/black. Is it still usable? A: Stop immediately. The color change indicates significant oxidative degradation .

  • Cause: The C4-amino group is highly susceptible to aerial oxidation, leading to the formation of azo-dimers, nitro-species, or polymerized quinoid-like structures. This is accelerated in basic or neutral solutions exposed to air.

  • Action: Discard the solution. Do not attempt to purify, as oxidation products often co-elute or react further.

  • Prevention: For future experiments, degas all solvents with nitrogen/argon for 15 minutes before dissolution and store the solution in a sealed, septum-capped vial.

Q2: I see a new peak at RRT ~0.85 in my HPLC chromatogram after 24 hours in DMSO. What is it? A: This is likely a Schiff base adduct or an oxidative dimer.

  • Cause: DMSO often contains trace levels of formaldehyde or can facilitate mild oxidation. If acetone or aldehydes are present in the environment, the primary amine at C4 will rapidly form an imine (Schiff base).

  • Verification: Run an LC-MS. If the mass shift corresponds to +12 Da (formaldehyde) or +40 Da (acetone), it is a solvent adduct.

  • Fix: Use high-grade, anhydrous DMSO (stored under inert gas) or switch to fresh Acetonitrile/Water mixtures for short-term studies.

Q3: Can I store the stock solution at -20°C for 6 months? A: Only if acidified.

  • Free Base: Unstable.[1] Even at -20°C, the free amine can slowly oxidize if headspace oxygen is present.

  • Salt Form (Recommended): Converting the amine to its hydrochloride (HCl) or trifluoroacetate (TFA) salt significantly enhances stability by protonating the lone pair on the nitrogen, reducing its reactivity toward oxygen.

Part 2: Stability Mechanics & Degradation Pathways

The stability of this compound is governed by the interplay between the electron-donating propoxy group and the primary amine.

Mechanism 1: Oxidative Instability (Primary Pathway)

The 4-aminopyrazole core is electron-rich. In the presence of molecular oxygen (


) and light (

), it undergoes radical-mediated oxidation.
  • Step 1: Formation of a radical cation on the exocyclic amine.

  • Step 2: Coupling to form azo-linkages (

    
    ) or further oxidation to nitro-pyrazoles.
    
  • Visual Indicator: Darkening of solution (Yellow

    
     Brown 
    
    
    
    Black).
Mechanism 2: Hydrolytic Stability[1]
  • Ether Linkage (3-Propoxy): Generally stable. Unlike esters, the ether bond at C3 is resistant to hydrolysis under standard physiological and laboratory conditions (pH 2–10).

  • Risk Factor: Extreme acidic conditions (e.g., 6M HCl, reflux) can cleave the ether to yield the pyrazolone derivative (1-methyl-4-amino-1H-pyrazol-3-ol), but this is rare in standard handling.

Mechanism 3: Solvent Compatibility[1]
  • Incompatible: Ketones (Acetone), Aldehydes (Formaldehyde), Chlorinated solvents (slow alkylation over weeks).

  • Compatible: Methanol, Ethanol, Acetonitrile, Water (if pH < 7).

DegradationPathways cluster_0 Degradation (Avoid) cluster_1 Stabilization (Recommended) Compound 1-Methyl-3-propoxy- 1H-pyrazol-4-amine (Active) Oxidation Oxidative Radical Formation Compound->Oxidation O2 / Light / pH > 7 Imine Schiff Base (Solvent Adduct) Compound->Imine + Acetone/Aldehydes Salt Ammonium Salt (Stable Form) Compound->Salt + HCl/TFA (pH < 4) AzoDimer Azo-Dimer / Polymer (Brown Precipitate) Oxidation->AzoDimer Coupling

Figure 1: Stability and degradation logic flow. Oxidation is the critical failure mode, while salt formation provides protection.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >1 month.

  • Solvent Choice: Use Anhydrous DMSO or Methanol .

  • Acidification (Critical Step): Add 1.1 equivalents of HCl (using 1M HCl in ether or dioxane) or TFA to the solid before dissolving, or add it directly to the stock solution.

    • Why? Protonation of the amine (

      
      ) removes the lone pair electron density, shutting down oxidative pathways [1].
      
  • Degassing: Sparge the solvent with Argon or Nitrogen for 10 minutes prior to use.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

Protocol B: Forced Degradation Study (Validation)

Use this to validate your analytical method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable . < 2% degradation expected (Ether stability) [2].
Base Hydrolysis 0.1 N NaOH, RT, 2 hoursStable chemically, but high risk of Oxidation due to free base form.
Oxidation 3%

, RT, 2 hours
Rapid Degradation . Formation of N-oxides and nitro species.
Photostability UV Light (254 nm), 24 hoursModerate Degradation . Brown discoloration likely.

Part 4: Analytical Guide (HPLC)

To accurately monitor stability, use the following RP-HPLC method. This method separates the parent amine from its likely oxidative impurities.

Instrument: HPLC with UV-Vis or PDA detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Note: TFA is preferred over Formic Acid here to ensure the amine remains fully protonated and sharp.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
10.060%Gradient Elution
12.095%Wash
15.05%Re-equilibration

Detection: 254 nm (aromatic ring) and 210 nm (general). Retention Time: Parent compound typically elutes early (2–4 min) due to polarity; oxidation products (dimers) elute later.

References

  • BenchChem Technical Support . Stability and Storage of Pyrazole Compounds. Retrieved from Benchchem.com. Link

  • MDPI . Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24(9), 7834.[2] Link

  • National Institutes of Health (NIH) . PubChem Compound Summary for 1-methyl-1H-pyrazol-4-amine. Link

  • Fisher Scientific . Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole. Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization & Regioisomer Differentiation of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 1-Methyl-3-propoxy-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical heterocyclic building block, particularly in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its structural integrity is defined by the specific regiochemistry of the N-methyl and C-propoxy substituents.

This guide provides a definitive 1H NMR characterization protocol, focusing on the critical differentiation between the desired 1,3-isomer and the common 1,5-regioisomer impurity. We compare performance across solvent systems and provide self-validating spectral markers to ensure batch purity.

Structural Analysis & Theoretical Basis

The pyrazole ring is prone to annular tautomerism (1H


 2H) when unsubstituted. However, N-methylation fixes the bond structure, creating distinct chemical environments for positions 3 and 5.
  • Target Compound (1,3-Isomer): The N-methyl group at position 1 is spatially distant from the propoxy group at position 3. The proton at position 5 is adjacent to the N-methyl.

  • Common Impurity (1,5-Isomer): The N-methyl group is spatially proximate to the propoxy group at position 5.

Key Chemical Shift Predictions (δ ppm)
MoietyProton TypePredicted Shift (DMSO-d6)MultiplicityIntegral
Py-H5 Aromatic CH7.10 – 7.30Singlet (s)1H
O-CH2 Alkyl (α to O)3.95 – 4.10Triplet (t)2H
N-CH3 N-Methyl3.60 – 3.75Singlet (s)3H
NH2 Amine3.80 – 4.50 (Broad)Singlet (br s)2H
C-CH2 Alkyl (β)1.65 – 1.75Multiplet (m)2H
C-CH3 Alkyl (γ)0.90 – 1.00Triplet (t)3H

Experimental Protocol

To ensure reproducibility and accurate regioisomer quantification, follow this standardized protocol.

Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is recommended over CDCl3.

    • Reasoning: Aminopyrazoles often exhibit broadened NH2 peaks in CDCl3 due to exchange and hydrogen bonding. DMSO-d6 sharpens the NH2 signal and prevents overlap with the N-methyl peak.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): ≥ 1.0 seconds (Ensure full relaxation of N-Me protons for integration accuracy).

  • Scans (NS): 16–32 (Sufficient for S/N > 200:1).

  • Temperature: 298 K (25°C).

Characterization Data & Regioisomer Differentiation[2]

The most critical challenge in synthesizing this building block is distinguishing it from 1-Methyl-5-propoxy-1H-pyrazol-4-amine . Standard 1D NMR shows similar splitting patterns for both. The definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

Comparative Analysis: 1,3-Isomer vs. 1,5-Isomer
FeatureTarget: 1-Methyl-3-propoxy Alternative: 1-Methyl-5-propoxy Differentiation Logic
H-5 Signal Singlet, ~7.2 ppmN/A (Substituted)H-5 is present only in the 1,3-isomer.
H-3 Signal N/A (Substituted)Singlet, ~7.4 ppmH-3 is present only in the 1,5-isomer.
NOE Correlation Strong NOE: N-Me

H-5
Strong NOE: N-Me

O-CH2
Definitive Proof
Steric Shift N-Me shifts upfield slightly due to lack of steric clash.N-Me shifts downfield due to O-Propoxy proximity.Secondary Indicator
Visualization of Regiochemistry Logic

RegioIsomerLogic Start Crude Product Mixture CheckH 1H NMR: Identify Aromatic Singlet Start->CheckH NOE_Test NOE Experiment Irradiate N-Me (3.7 ppm) CheckH->NOE_Test Ambiguous 1D Shift Isomer13 Target: 1-Methyl-3-propoxy (Aromatic H at Pos 5) Isomer15 Impurity: 1-Methyl-5-propoxy (Aromatic H at Pos 3) Result1 NOE Enhancement on Aromatic Proton (H-5) NOE_Test->Result1 Signal Observed Result2 NOE Enhancement on Propoxy O-CH2 NOE_Test->Result2 Signal Observed Result1->Isomer13 Confirms Structure Result2->Isomer15 Identifies Impurity

Figure 1: Logical workflow for distinguishing regioisomers using NOE spectroscopy. The spatial proximity of the N-methyl group to either the aromatic proton or the alkoxy chain is the determinant factor.

Performance Comparison with Alternatives

When selecting a building block for SAR (Structure-Activity Relationship) studies, it is vital to understand how the 3-propoxy substituent alters the electronic profile compared to standard alternatives.

Alternative CompoundStructural DifferenceElectronic Effect (Hammett)NMR ImpactApplication Note
1-Methyl-1H-pyrazol-4-amine (Parent)No 3-alkoxy groupLess electron-richH-3 and H-5 appear as doublets (J~2Hz) or broad singlets.Baseline scaffold; lower solubility than propoxy analog.
1-Methyl-3-methoxy-1H-pyrazol-4-amine Methoxy vs PropoxySimilar electronicsO-Me is a singlet (~3.8 ppm). Less lipophilic.Used when steric bulk of propoxy is undesirable.
1-Isopropyl-3-propoxy... N-iPr vs N-MeIncreased N-steric bulkN-CH septet (~4.5 ppm).Changes solubility and metabolic stability profile.
Self-Validating Protocol: Purity Assessment

To validate the purity of this compound without HPLC:

  • Integrate N-Me (3.7 ppm): Set to 3.00.

  • Check Propoxy-CH3 (0.9 ppm): Must integrate to 3.00 ± 0.05.

  • Check Aromatic H-5 (7.2 ppm): Must integrate to 1.00.

    • Failure Mode: If H-5 < 1.00 and a secondary singlet appears ~7.4 ppm, the sample contains the 1,5-isomer.

    • Failure Mode: If N-Me integral is low relative to Propoxy, check for residual solvent or salt formation.

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps in anticipating NMR impurities. The most common route involves alkylation of 3-hydroxy-4-nitropyrazole followed by N-methylation and reduction.

SynthesisPathway SM 3-Nitro-1H-pyrazol-4-ol Step1 1. O-Alkylation (Propyl Bromide) SM->Step1 Inter1 3-Propoxy-4-nitropyrazole Step1->Inter1 Step2 2. N-Methylation (MeI / K2CO3) Inter1->Step2 Regio1 1-Me-3-Propoxy (Major) Step2->Regio1 Steric Pref. Regio2 1-Me-5-Propoxy (Minor Impurity) Step2->Regio2 Competition Step3 3. Reduction (H2/Pd-C) Regio1->Step3 Product Final Amine Product Step3->Product

Figure 2: Synthetic route highlighting the origin of the regioisomeric impurity. N-methylation of the intermediate can occur at either nitrogen, though steric hindrance usually favors the 1,3-isomer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Larkin, T., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. Retrieved from [Link]

  • Bawazir, W. (2020).[1] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from [Link]

Sources

C13 NMR chemical shifts for 3-propoxy vs 3-methoxy pyrazoles

Comparative Guide: C NMR Chemical Shifts for 3-Propoxy vs. 3-Methoxy Pyrazoles

Executive Summary

Strategic Distinction for Drug Discovery

In medicinal chemistry, the transition from a 3-methoxy to a 3-propoxy substituent on a pyrazole scaffold is a common tactic to modulate lipophilicity (LogP) and metabolic stability without altering the core electronic properties of the pharmacophore. However, verifying this transformation requires precise spectroscopic validation.

The definitive

not

Theoretical Framework: Substituent Chemical Shifts (SCS)

To interpret the spectral differences accurately, one must understand the electronic and steric perturbations introduced by extending the alkyl chain.

The and Substituent Effects

The primary diagnostic tool is the


-effect
  • Methoxy (

    
    ):  The methyl carbon is bonded only to oxygen and hydrogen.
    
  • Propoxy (

    
    ):  The 
    
    
    -methylene is bonded to oxygen and a
    
    
    -carbon (the central methylene). The addition of this carbon substituent typically causes a deshielding (downfield shift) of +10 to +15 ppm relative to the methoxy signal.
The Pyrazole Ring Current

The pyrazole ring is an electron-rich,

  • Resonance Effect (+M): Both methoxy and propoxy groups are strong electron donors via resonance. This significantly shields the C4 position (ortho-like) and deshields the C3 position (ipso).

  • Steric (Gamma) Effect: The propoxy chain introduces steric bulk. While electronic donation is similar, the spatial arrangement can induce minor variations in the C3 shift due to the

    
    -gauche effect, though this is secondary to the electronic dominance.
    

Comparative Data Analysis

The following data represents typical chemical shift ranges in deuterated chloroform (


relative difference
Table 1: Diagnostic C NMR Chemical Shifts ( , ppm)
Carbon Position3-Methoxy Pyrazole (

ppm)
3-Propoxy Pyrazole (

ppm)

(Shift Change)
Diagnostic Significance
Alkoxy

-C
(

)
55.0 – 62.0 69.0 – 72.0 +10 to +14 PRIMARY IDENTIFIER
Alkoxy

-C
N/A22.0 – 23.5 N/AConfirms chain extension
Alkoxy

-C
N/A10.0 – 11.5 N/ATerminal methyl signal
Pyrazole C3 (Ipso)160.0 – 164.0159.5 – 163.5~ -0.5Minimal change (dominated by Oxygen)
Pyrazole C4 90.0 – 96.090.0 – 96.0~ 0Highly shielded by +M effect
Pyrazole C5 130.0 – 140.0130.0 – 140.0~ 0Sensitive to N-substitution, not O-alkyl

Note on Tautomerism: If the pyrazole is N-unsubstituted (N-H), broad signals may be observed for C3 and C5 due to rapid proton exchange (tautomerism) in solution. In this state, C3 and C5 are often averaged or broadened into the baseline.

Visualization of Chemical Shift Trends[1][2]

ChemicalShiftscluster_Methoxy3-Methoxy Pyrazolecluster_Propoxy3-Propoxy PyrazoleM_C3C3 (Ipso)~162 ppmP_C3C3 (Ipso)~162 ppmM_C3->P_C3Negligible ChangeM_OMeO-Me~58 ppmP_OCH2O-CH2 (alpha)~70 ppmM_OMe->P_OCH2+12 ppm(Beta Effect)P_CH2CH2 (beta)~22 ppmP_CH3CH3 (gamma)~10 ppm

Figure 1: Visualizing the chemical shift migration when extending the alkyl chain. Note the significant deshielding of the oxygen-bound carbon.

Experimental Protocols

Synthesis Context (For Reference)

To obtain the 3-propoxy derivative for comparison, a standard Williamson ether synthesis is recommended:

  • Starting Material: 3-hydroxypyrazole (or tautomeric pyrazolone).

  • Reagents: 1-bromopropane,

    
     (base).
    
  • Solvent: DMF or Acetone (reflux).

  • Purification: Column chromatography (often required to separate N-alkylated byproducts from O-alkylated products).

NMR Acquisition Parameters

To ensure resolution of the quaternary C3 and potentially broad tautomeric signals:

  • Solvent: DMSO-

    
     is preferred over 
    
    
    if the compound is N-unsubstituted, as it slows proton exchange and sharpens ring signals.
  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary C3 carbon has a long

    
     relaxation time. Short delays will suppress this peak, making assignment difficult.
    
  • Scans: Minimum 512 scans for adequate S/N ratio on quaternary carbons.

Assignment Workflow (Self-Validating)

Do not rely solely on 1D peak picking. Use this heteronuclear correlation workflow to validate the O-alkylation vs. N-alkylation (a common synthetic impurity).

AssignmentWorkflowStartStart: Acquire 1H and 13C SpectraStep1Identify Alkoxy Protons (1H)Methoxy: Singlet ~3.9 ppmPropoxy: Triplet ~4.1 ppmStart->Step1Step2Run HSQCStep1->Step2Decision1Correlate Protons to CarbonsStep2->Decision1Result1Methoxy Carbon identified@ ~58 ppmDecision1->Result1Singlet foundResult2Propoxy Alpha-Carbon identified@ ~70 ppmDecision1->Result2Triplet foundStep3Run HMBC (Long Range)Result1->Step3Result2->Step3Decision2Check Correlation fromAlkoxy ProtonsStep3->Decision2ValidationCorrelation to C3 (~160 ppm)?Decision2->ValidationConclusionOCONFIRMED: O-Alkylation(3-alkoxypyrazole)Validation->ConclusionOYesConclusionNERROR: N-Alkylation(Correlation to C3/C5 ambiguous)Validation->ConclusionNNo

Figure 2: Step-by-step logic for validating the structure using 2D NMR techniques.

Implications for Drug Design

Understanding these shifts correlates directly to physical properties relevant to drug development:

  • Lipophilicity (LogP): The shift from Methoxy to Propoxy increases cLogP by approximately +1.0 unit . This is useful if the methoxy analog is too polar to cross the blood-brain barrier.

  • Metabolic Liability:

    • Methoxy: Susceptible to O-demethylation by CYP450 enzymes.

    • Propoxy: The terminal methyl (

      
      -carbon, 
      
      
      ppm) introduces a new site for
      
      
      -oxidation, while the
      
      
      -methylene (
      
      
      ppm) remains susceptible to dealkylation.
  • Conformational Entropy: The propoxy chain has greater rotational freedom. In the NMR, this is seen as sharp, intense aliphatic signals compared to the rigid aromatic core. In a binding pocket, this entropic cost must be offset by hydrophobic interactions.

References

  • Comparison of 13C NMR Chemical Shifts in Pyrazoles Source: ResearchGate Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives URL:[Link]

  • General 13C NMR Shift Tables Source: Oregon State University Title: 13C NMR Chemical Shifts - General Organic Chemistry URL:[Link]

  • Substituent Effects on Aromatic Rings Source: Chemistry LibreTexts Title: Interpreting C-13 NMR Spectra and Substituent Effects URL:[Link]

  • Source: National Institutes of Health (PMC)

    
    -Gauche Effects in the 13C-NMR
    URL:[Link]
    

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-3-propoxy-1H-pyrazol-4-amine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for determining the purity of this compound. We will explore the rationale behind the experimental choices, present a detailed, validated HPLC-UV method, and compare its performance with an orthogonal analytical technique, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Understanding the Analyte: Key Physicochemical Properties

Before embarking on method development, a thorough understanding of the analyte's structure and physicochemical properties is paramount. This compound possesses a pyrazole core, a basic primary amine group, a methyl group on one of the ring nitrogens, and a propoxy substituent. The presence of the amine group (a weak base) makes the molecule's ionization state pH-dependent. The propoxy group imparts a degree of hydrophobicity. These characteristics guide the initial selection of chromatographic conditions.

Part 1: Development and Validation of a Stability-Indicating HPLC-UV Method

The primary goal is to develop a method that can separate the main component from its potential process-related impurities and degradation products. A stability-indicating method is crucial for assessing the analyte's stability under various stress conditions.

Experimental Workflow: HPLC-UV Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Column Selection (C18, C8, Phenyl-Hexyl) B Mobile Phase Screening (ACN/Water, MeOH/Water) A->B C Wavelength Selection (UV Scan) B->C D Mobile Phase pH & Buffer (Formic Acid, TFA, Phosphate Buffer) C->D Optimized Conditions E Gradient Optimization D->E F Flow Rate & Temperature E->F G Specificity & Forced Degradation F->G Final Method H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for HPLC-UV Method Development and Validation.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and a logical starting point for an analyte with moderate hydrophobicity. The long alkyl chains provide excellent retention for non-polar to moderately polar compounds.

  • Mobile Phase: A combination of acetonitrile (ACN) and water is a common choice. ACN generally provides better peak shapes and lower backpressure than methanol. The addition of an acidic modifier is crucial for protonating the amine group, which minimizes undesirable interactions with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.[4] Formic acid is a good first choice as it is MS-compatible, should the method be transferred to a mass spectrometer.

  • Detector: A UV detector is selected for its robustness and wide applicability. A photodiode array (PDA) detector is preferable as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is useful for peak purity assessment and selecting the optimal detection wavelength.

Optimized and Validated HPLC-UV Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile/Water
Method Validation Summary (as per ICH Q2(R1) Guidelines)
Validation ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Specificity No interference from blank, placebo, or degradation products
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[5] The analyte is subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The developed HPLC method should be able to separate the intact analyte from all major degradation products.

Part 2: Comparative Analysis with an Orthogonal Method: UPLC-MS

While HPLC-UV is a robust technique for purity determination, it has limitations, particularly in identifying unknown impurities. An orthogonal method, one that separates compounds based on a different mechanism or with significantly different selectivity, provides a more comprehensive purity profile. UPLC-MS is an excellent choice for this purpose.

UPLC-MS: A Complementary Technique

Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. Coupling UPLC with a mass spectrometer (MS) provides mass information about the eluting peaks, enabling the identification of impurities and degradation products.

Experimental Workflow: UPLC-MS for Impurity Identification

A UPLC Separation (C18, 1.7 µm column) B Electrospray Ionization (ESI+) Protonation of Amine A->B C Mass Analysis (Full Scan & MS/MS) B->C D Impurity Identification (Mass-to-Charge Ratio) C->D

Caption: Workflow for Impurity Identification using UPLC-MS.

Comparison of HPLC-UV and UPLC-MS for Purity Analysis
FeatureHPLC-UVUPLC-MS
Primary Use Quantitative Purity AnalysisImpurity Identification & Quantification
Resolution GoodExcellent
Analysis Time 15-20 minutes2-5 minutes
Sensitivity ModerateHigh
Identification Based on Retention TimeBased on Retention Time and Mass
Cost & Complexity LowerHigher
Supporting Experimental Data: A Hypothetical Case Study

A batch of this compound was analyzed by both the validated HPLC-UV method and a UPLC-MS method.

HPLC-UV Results:

  • Main Peak Purity: 99.5%

  • Impurity 1 (at 5.2 min): 0.2%

  • Impurity 2 (at 8.9 min): 0.3%

UPLC-MS Results:

  • Main Peak (at 2.1 min): [M+H]⁺ confirmed

  • Impurity 1 (at 1.8 min): Identified as a potential starting material based on its mass.

  • Impurity 2 (at 3.5 min): Identified as a potential N-oxide degradation product based on its mass ([M+16+H]⁺).

This hypothetical data illustrates how UPLC-MS can provide crucial information for identifying unknown impurities that would remain uncharacterized by HPLC-UV alone.

Conclusion

The development of a robust and reliable analytical method is fundamental for ensuring the quality and safety of pharmaceutical compounds. For the purity determination of this compound, a well-validated, stability-indicating reversed-phase HPLC-UV method provides accurate and precise quantitative results suitable for routine quality control.

However, for a comprehensive understanding of the impurity profile, especially during process development and stability studies, an orthogonal technique like UPLC-MS is invaluable. The combination of these two methods offers a powerful analytical toolkit for the complete characterization of this compound, ensuring its suitability for further development.

References

  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Igbokwe, N. N., et al. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • PubChem. 1-methyl-1H-pyrazol-4-amine.
  • PubMed. (1997, May 12). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification.
  • КиберЛенинка. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS.
  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • NIH. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • BenchChem. Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate.

Sources

A Methodological Guide for the Comparative Analysis of 3-Ethoxy and 3-Propoxy Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Nuances of Alkoxy Substitution

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic accessibility that has been exploited to develop drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5][6] Derivatives have demonstrated potent activities as kinase inhibitors, anticonvulsants, antimicrobials, and anti-inflammatory agents.[1][4][7][8][9]

A key determinant of a pyrazole derivative's biological activity is the nature of the substituents on the core ring. The C3 position, in particular, is a critical site for modification. Introducing small alkoxy groups, such as ethoxy (-OCH₂CH₃) and propoxy (-OCH₂CH₂CH₃), at this position can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The primary differences imparted by extending the alkyl chain from ethyl to propyl are subtle yet significant:

  • Lipophilicity: The propoxy group is more lipophilic (fat-soluble) than the ethoxy group. This can enhance membrane permeability and improve access to intracellular targets, but may also increase non-specific binding or alter metabolic pathways.

  • Steric Profile: The longer propyl chain presents a larger steric profile, which can either improve or hinder the molecule's fit within a target's binding pocket.

  • Conformational Flexibility: The additional carbon-carbon bond in the propoxy group allows for greater conformational flexibility, which may enable more optimal binding interactions with a protein target.

While the literature is rich with reports on various pyrazole derivatives, direct, side-by-side experimental comparisons of 3-ethoxy versus 3-propoxy analogues are not extensively documented. This guide, therefore, provides a robust methodological framework for researchers and drug development professionals to conduct such a comparison. We will outline a comprehensive workflow, detail key experimental protocols, and explain the causal logic behind each step, enabling a thorough and scientifically valid assessment of these two important classes of pyrazole derivatives.

Proposed Workflow for Comparative Biological Evaluation

A systematic approach is crucial to generate reliable and comparable data. The following workflow is designed to provide a comprehensive evaluation, from initial in vitro screening to data interpretation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Interpretation synthesis Compound Synthesis & Characterization assay_selection Selection of Biological Assays (e.g., Kinase, Antimicrobial) synthesis->assay_selection Based on known pyrazole activities kinase_assay Kinase Inhibition Assay (IC50 Determination) assay_selection->kinase_assay mic_assay Antimicrobial MIC Assay (MIC Determination) assay_selection->mic_assay data_table Quantitative Data Comparison (Table Format) kinase_assay->data_table mic_assay->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar Interpret differences caption Figure 1. Overall workflow for comparing pyrazole derivatives.

Figure 1. Overall workflow for comparing pyrazole derivatives.

Detailed Experimental Protocols

The trustworthiness of a comparative study hinges on the precision and validation of its experimental methods. Here, we provide detailed, self-validating protocols for two distinct and highly relevant assays for pyrazole derivatives: a kinase inhibition assay and an antimicrobial susceptibility test.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)

Rationale: Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and frequent targets in cancer therapy.[1][2][10][11] Epidermal Growth Factor Receptor (EGFR) is a well-validated kinase target. This assay will determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.

G start Start prep_compounds Prepare Serial Dilutions of 3-ethoxy & 3-propoxy Pyrazole Derivatives start->prep_compounds add_compounds Add Pyrazole Compounds (or DMSO control) to wells prep_compounds->add_compounds prep_plate Add Kinase (EGFR), Substrate (Poly-GT), and ATP to 384-well plate prep_plate->add_compounds incubate Incubate at 30°C to allow phosphorylation add_compounds->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Read Luminescence on Plate Reader add_detection->read_plate analyze Calculate % Inhibition and determine IC50 values read_plate->analyze end End analyze->end caption Figure 2. Workflow for an in vitro kinase inhibition assay.

Figure 2. Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the 3-ethoxy and 3-propoxy pyrazole derivatives in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in a 96-well plate to create a concentration gradient. A typical starting concentration in the assay well might be 10 µM.

  • Assay Setup (384-well plate):

    • To each well, add 2.5 µL of a solution containing the kinase (e.g., recombinant human EGFR) and the substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.

    • Add 0.5 µL of the serially diluted compounds to the appropriate wells. For control wells, add 0.5 µL of DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding a detection reagent (e.g., 5 µL of ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent, incubate for another 30 minutes, and measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0%) and control inhibitor (100%) wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: Pyrazole derivatives have consistently shown promise as antimicrobial agents.[8][9][12][13] This broth microdilution assay is the gold-standard method for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.

    • Dilute this bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

  • Compound Plate Preparation (96-well plate):

    • Dispense 50 µL of CAMHB into all wells of a sterile 96-well U-bottom plate.

    • Add 50 µL of the 2X final starting concentration of the pyrazole compound (prepared from the 10 mM DMSO stock) to the first column, resulting in a 1X concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

    • The results can be confirmed by adding a viability indicator like resazurin.

Data Presentation and Structure-Activity Relationship (SAR) Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. This objective presentation is the foundation of a reliable guide.

Table 1: Comparative Biological Activity Data

Compound IDStructureLipophilicity (cLogP)Kinase IC₅₀ (µM) [EGFR]Antimicrobial MIC (µg/mL) [S. aureus]
PYR-OEt 3-ethoxy-pyrazoleCalculated ValueExperimental ValueExperimental Value
PYR-OPr 3-propoxy-pyrazoleCalculated ValueExperimental ValueExperimental Value
Reference 1 Erlotinib3.990.002N/A
Reference 2 Ciprofloxacin0.99N/A0.5

Interpreting the Results:

  • Kinase Activity: If the 3-propoxy derivative (PYR-OPr) shows a lower IC₅₀ value than the 3-ethoxy derivative (PYR-OEt), it suggests that the increased lipophilicity and/or size of the propoxy group may be beneficial for binding within the EGFR active site. This could be due to enhanced hydrophobic interactions with nonpolar amino acid residues in the binding pocket.[2] Conversely, a higher IC₅₀ for the propoxy derivative could indicate a steric clash that prevents optimal binding.

  • Antimicrobial Activity: A lower MIC value for the 3-propoxy derivative might indicate that its greater lipophilicity enhances its ability to penetrate the bacterial cell wall and membrane. However, if both compounds are inactive, it may suggest that neither possesses the required pharmacophore for the chosen bacterial target, or that they are subject to bacterial efflux pumps.

Conclusion

The systematic comparison of closely related analogues like 3-ethoxy and 3-propoxy pyrazole derivatives is fundamental to advancing drug discovery. It provides critical insights into the structure-activity relationships that govern a compound's potency, selectivity, and pharmacokinetic properties. The workflow and protocols detailed in this guide offer a validated and robust framework for researchers to generate high-quality, comparable data. By understanding the subtle yet powerful influence of modifying a single methylene unit, medicinal chemists can make more informed decisions in the design and optimization of next-generation pyrazole-based therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Elsevier.
  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
  • Current status of pyrazole and its biological activities.
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

Sources

Validating the Regiochemistry of 1-Methyl-3-propoxy-1H-pyrazol-4-amine: A NOESY Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of Pyrazole Regiochemistry

In drug development and agrochemical synthesis, highly functionalized pyrazoles like 1-Methyl-3-propoxy-1H-pyrazol-4-amine[1] serve as critical building blocks. However, the synthesis of substituted pyrazoles frequently yields a mixture of regioisomers—specifically, 1,3-disubstituted versus 1,5-disubstituted variants.

Validating the exact placement of the N-methyl and propoxy groups is non-negotiable, as regiochemistry dictates the molecule's spatial geometry and subsequent target binding affinity. While 1D NMR provides foundational chemical shifts, resolving the 1,3- versus 1,5-ambiguity requires advanced 2D Nuclear Magnetic Resonance (NMR) techniques that map the spatial proximity of protons[2].

Methodological Comparison: Selecting the Right NMR Technique

To definitively assign the structure of this compound, researchers must choose the optimal 2D NMR experiment. Below is an objective comparison of the primary alternatives used for structural elucidation[3].

TechniquePrimary CorrelationOptimal MW RangeAcquisition TimeRisk of ArtifactsRegiochemistry Confidence
2D NOESY Through-space (< 5 Å)< 1000 Da2 - 12 hoursLow (if

optimized)
Highest (Direct spatial proof)
2D ROESY Through-space (< 5 Å)1000 - 3000 Da2 - 12 hoursHigh (TOCSY artifacts)Moderate (Overkill for small MW)
1D NOE Through-space (< 5 Å)< 1000 Da< 1 hourLowHigh (Requires multiple runs)
2D HMBC Through-bond (2-3 bonds)Any1 - 4 hoursLowHigh (Complementary to NOESY)

Why NOESY Outperforms ROESY Here: Two-dimensional NOE detection methods, such as NOESY and ROESY, rely on magnetization transfer[4]. ROESY is better suited for mid-sized molecules (e.g., biopolymers) where the correlation time (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) causes the NOE effect to pass through zero. For a small molecule like this compound (MW ~155  g/mol ), the fast tumbling rate (

) generates strong, positive NOEs. Therefore, NOESY is the most efficient and artifact-free choice for this specific molecular weight class.

Workflow Start Synthesized Pyrazole Prep Sample Prep (Degassed CDCl3) Start->Prep NMR1D 1H & 13C 1D NMR Prep->NMR1D HMBC 2D HMBC (Through-Bond) NMR1D->HMBC Backbone Assignment NOESY 2D NOESY (Through-Space) NMR1D->NOESY Spatial Proximity Valid Regiochemistry Validated HMBC->Valid NOESY->Valid

Fig 1. NMR workflow for validating pyrazole regiochemistry.

The Causality of Experimental Design

A robust protocol is not just a list of steps; it is a sequence of deliberate, causally linked choices designed to maximize signal and eliminate ambiguity.

  • Solvent Degassing: The NOE effect is inherently insensitive. Dissolved oxygen is paramagnetic and acts as a relaxation sink, accelerating

    
     relaxation and quenching the NOE signal. Degassing the sample is a critical prerequisite.
    
  • Mixing Time (

    
    ) Optimization:  The NOESY mixing time must be tailored to the molecule's tumbling rate. For small molecules, cross-relaxation is slow. Setting 
    
    
    
    to 400–500 ms allows sufficient time for the NOE signal to build up before longitudinal relaxation (
    
    
    ) dissipates the magnetization.
  • Complementary HMBC: While NOESY proves spatial proximity, HMBC is run in parallel to confirm the carbon backbone (e.g., linking the N1-CH3 protons to the C5 carbon via a 3-bond correlation)[2].

Step-by-Step Self-Validating Protocol

To ensure trustworthiness, the following NOESY protocol incorporates internal calibration steps, rendering it a self-validating system.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of this compound in 0.6 mL of high-purity CDCl3 or DMSO-d6.

  • Subject the NMR tube to three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen. Seal under argon.

Step 2:


 Measurement (Inversion Recovery) 
  • Run an inversion recovery experiment (180°–

    
    –90°) to measure the longitudinal relaxation time (
    
    
    
    ) of the slowest relaxing proton (typically the C5-H).
  • Self-Validation: Set the NOESY relaxation delay (

    
    ) to 
    
    
    
    . This ensures >99% magnetization recovery between scans, preventing signal saturation and allowing for quantitative cross-peak integration.

Step 3: NOESY Acquisition

  • Load the standard 2D NOESY pulse sequence with phase-sensitive detection (e.g., States-TPPI).

  • Set the mixing time (

    
    ) to 450 ms.
    
  • Acquire 256

    
     increments with 16–32 scans per increment to ensure a high signal-to-noise ratio.
    

Step 4: Processing & Internal Distance Calibration

  • Process the data using a sine-bell squared window function in both dimensions to enhance resolution.

  • Self-Validation: Locate the cross-peak between the adjacent methylene protons of the propoxy group (-O-CH2-CH2-). Because this distance is fixed and known (~1.5–2.5 Å), use its integration volume as an internal calibration standard to estimate the distance of the unknown pyrazole ring correlations.

Expected Spatial Correlations & Interpretation

The regiochemical assignment relies on identifying distinct through-space NOE correlations that are mathematically impossible in the alternative isomer[5].

For the 1-methyl-3-propoxy isomer:

  • The N1-methyl protons (~3.7 ppm) are spatially adjacent to the C5-proton (~7.2 ppm). A strong NOESY cross-peak will be observed between these two signals[2].

  • The C3-propoxy group (~4.0 ppm for the -OCH2-) is located on the opposite side of the ring, separated by the C4-amine. No NOE will be observed between the N1-methyl and the propoxy group.

If the synthesis had erroneously produced the 1-methyl-5-propoxy isomer, the NOESY spectrum would show a strong correlation between the N1-methyl and the propoxy -OCH2- protons, with no correlation to the isolated ring proton (which would now be at C3).

NOENetwork N1 N1-CH3 C5 C5-H N1->C5 Strong NOE C3 C3-Propoxy N1->C3 No NOE C4 C4-NH2 C5->C4 Weak NOE C3->C4 Weak NOE

Fig 2. Expected NOESY spatial correlations for this compound.

By combining the absence of conflicting cross-peaks with the positive confirmation of the N1-CH3/C5-H proximity, the NOESY experiment provides an unambiguous, self-contained proof of the molecule's regiochemistry.

References

1.[2] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, KTU ePubl. 2.[3] Advanced NMR techniques for structural characterization of heterocyclic structures, ESA-IPB. 3.[5] Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol, MDPI. 4.[6] Structure Elucidation by NMR in Organic Chemistry, Scribd. 5.[1] CAS:1429419-42-0 this compound, Bidepharm. 6.[4] Nuclear Magnetic Resonance Spectroscopy, Thieme-connect.

Sources

Elemental Analysis Standards for 1-Methyl-3-propoxy-1H-pyrazol-4-amine: A Calibration Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate determination of the elemental composition (Carbon, Hydrogen, Nitrogen, and Oxygen) of novel pharmaceutical intermediates is a critical quality control step in drug development. For nitrogen-rich heterocyclic compounds like 1-Methyl-3-propoxy-1H-pyrazol-4-amine (CAS: 1429419-42-0) , selecting the correct analytical standard for calibrating a CHNS/O Elemental Analyzer is paramount.

This guide objectively compares industry-standard calibration materials, explains the causality behind matrix-matching in dynamic flash combustion, and provides a self-validating experimental protocol to ensure uncompromising analytical integrity.

Chemical Profiling & The "Matrix Match" Principle

To achieve tight tolerances (typically better than ±0.3% relative standard deviation) 1, the calibration standard must closely mirror the elemental mass fractions of the target analyte.

Target Compound Profile:

  • Compound: this compound

  • Molecular Formula: C₇H₁₃N₃O

  • Theoretical Composition: C: 54.17%, H: 8.44%, N: 27.07% , O: 10.31%

The Causality of Nitrogen Extrapolation

In the classical Pregl-Dumas method, the sample is combusted at ~1000°C in an oxygen-rich environment, converting nitrogen into N₂ and various nitrogen oxides (NOx) 2. These gases are swept into a copper reduction reactor to quantitatively reduce NOx back to N₂ before reaching the Thermal Conductivity Detector (TCD) 3.

If a low-nitrogen standard is used to calibrate the system, the TCD's calibration curve (K-factor) is established at a lower dynamic range. When the 27.07% nitrogen content of the pyrazole target is subsequently analyzed, the TCD response is forced into mathematical extrapolation, risking non-linear detection errors. Furthermore, high-nitrogen compounds consume more of the copper reduction capacity; matching the standard's nitrogen content ensures the reduction efficiency is accurately modeled during calibration.

Comparative Analysis of Analytical Standards

The table below evaluates three common Organic Analytical Standards (OAS) against the target compound.

Standard / CompoundFormula% Carbon% Hydrogen% Nitrogen% OxygenSuitability
This compound C₇H₁₃N₃O54.178.4427.07 10.31Target Analyte
Caffeine OAS 4C₈H₁₀N₄O₂49.485.1928.85 16.48Optimal Match
Sulfanilamide OAS 5C₆H₈N₂O₂S41.844.6816.2718.58Suboptimal (Low N)
Acetanilide OAS 6C₈H₉NO71.096.7110.3611.84Suboptimal (Low N)

Experimental Workflow & System Visualization

CHNS_Workflow Sample Sample Encapsulation (Tin Capsule) Combustion Combustion Reactor (O2, 1000°C) Sample->Combustion Drop Reduction Reduction Reactor (Cu, 650°C) Combustion->Reduction CO2, H2O, NOx, N2 Separation GC Column (Gas Separation) Reduction->Separation CO2, H2O, N2 Detection TCD Detector (Quantification) Separation->Detection Elution Data Data System (Calibration Curve) Detection->Data Signal

Fig 1: Dynamic flash combustion workflow for CHN elemental analysis.

Self-Validating Protocol: CHN Analysis Setup

To ensure absolute trustworthiness, the analytical sequence must be designed as a self-validating system. This means the batch must continuously verify its own calibration state before, during, and after the unknown samples are processed 7.

Step-by-Step Methodology

Phase 1: Encapsulation & Baseline Establishment

  • Capsule Preparation: Utilize ultra-lightweight pressed tin capsules (V = 0.1 ml). Tin is mandatory as its exothermic oxidation raises the local flash combustion temperature to ~1800°C, ensuring complete breakdown of the pyrazole ring [[4]]().

  • Blank Run: Analyze three empty, folded tin capsules to establish the baseline and subtract atmospheric nitrogen/carbon background.

Phase 2: Calibration (K-Factor Generation) 3. Standard Weighing: Using a microbalance (resolution 0.001 mg), weigh the Caffeine OAS into four distinct mass tiers: 0.5 mg, 1.0 mg, 1.5 mg, and 2.0 mg. 4. Curve Generation: Run the standards through the analyzer. The software will generate a linear K-factor calibration curve for C, H, and N based on the TCD area counts 5.

Phase 3: System Validation (The Trustworthiness Check) 5. Secondary Standard Verification: Weigh 1.5 mg of an orthogonal standard (e.g., Acetanilide OAS ) and run it as an "Unknown" sample 5. 6. Acceptance Criteria: The readback values for the Acetanilide must fall within ±0.3% of its theoretical values (C: 71.09%, H: 6.71%, N: 10.36%). If it fails, the batch is rejected, and the reduction reactor must be inspected.

Phase 4: Target Analyte Processing 7. Sample Analysis: Weigh 1.0 - 1.5 mg of the this compound in triplicate. Process through the autosampler. 8. Closing Bracket: Conclude the sequence by running one final Caffeine standard to prove no baseline drift occurred during the sample runs 1.

References

  • Elemental Microanalysis Limited. "Catalogue 2003: A world of products for elemental analysers". Retrieved from: [Link]

  • Exeter Analytical (UK) Ltd. "CE440 Elemental Analyser: Precision CHNOS Analysis". Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). "CHNS Elemental Analysers". Retrieved from: [Link]

  • ResearchGate. "CHNS Analysis of Aerosols on a Modified Thermal/Optical Carbon Analyzer". Retrieved from: [Link]

  • LabNeed. "Standards > Reference Materials". Retrieved from: [Link]

  • Scribd. "CHNS Analyzer User Guide". Retrieved from:[Link]

Sources

Benchmarking the Potency of the 3-Propoxy Pyrazole Scaffold in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking potency of 3-propoxy pyrazole scaffold in SAR studies Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the 3-Propoxy Moiety

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). While 3-alkyl and 3-aryl substitutions are well-documented, the 3-alkoxy pyrazole subclass offers unique electronic and steric properties.

The 3-propoxy group (-OCH₂CH₂CH₃) serves as a critical probe in Structure-Activity Relationship (SAR) studies. It functions as a lipophilic extension vector, testing the depth of hydrophobic pockets within a target protein (e.g., the ATP-binding site of kinases or the allosteric sites of GPCRs). This guide objectively benchmarks the 3-propoxy scaffold against its shorter (methoxy/ethoxy) and bulkier (butoxy/benzyloxy) analogs, providing experimental evidence for when and why this specific substitution yields optimal potency.

Structural Analysis & Physicochemical Benchmarking

The transition from a methoxy to a propoxy substituent is not merely an increase in size; it is a strategic alteration of the molecule's physicochemical profile.

Comparative Physicochemical Properties

The following table benchmarks the 3-propoxy substituent against common alternatives found in early-stage hit-to-lead optimization.

Substituent (R)Molar Refractivity (MR)Steric Bulk (ų)

cLogP (Approx)
Electronic Effect (

)
Primary SAR Utility
-OCH₃ (Methoxy) 7.87Small0.0Electron DonatingH-bond acceptor; minimizes steric clash.
-OCH₂CH₃ (Ethoxy) 12.47Medium+0.5Electron DonatingTests tolerance for minor extension.
-OCH₂CH₂CH₃ (Propoxy) 17.06 Large +1.0 Electron Donating Probes hydrophobic pocket depth; "Goldilocks" zone for lipophilic contact.
-OCH(CH₃)₂ (Isopropoxy) 17.10Branched+0.9Electron DonatingTests branching/width tolerance vs. depth.
-CF₃ (Trifluoromethyl) 5.02Medium+1.2Electron WithdrawingBioisostere for metabolic stability; alters pKa.
The "Goldilocks" Zone in Kinase Inhibition

In kinase inhibitor design (e.g., targeting JNK3 or CDK families), the 3-position of the pyrazole often faces the solvent front or a "gatekeeper" region.

  • Methoxy groups often fail to displace water molecules effectively from hydrophobic pockets, leading to lower entropic gain.

  • Butoxy or larger groups often incur a steric penalty, clashing with the protein backbone.

  • Propoxy frequently occupies the optimal volume, displacing high-energy water molecules while forming favorable Van der Waals interactions with residues like Leucine or Valine.

Experimental Validation: Synthesis & Protocols

To benchmark this scaffold, one must first synthesize the specific O-alkylated regioisomer, avoiding the common N-alkylation byproduct.

Protocol A: Regioselective Synthesis of 3-Propoxy-1H-Pyrazole

Objective: Synthesize the 3-propoxy core from 3-pyrazolone precursors.

Reagents:

  • 3-methyl-1-phenyl-2-pyrazolin-5-one (Starting material)

  • 1-Bromopropane (Alkylating agent)

  • Potassium Carbonate (

    
    ) or Silver Carbonate (
    
    
    
    )
  • DMF (Solvent)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the pyrazolone in 20 mL of anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Add 1.2 equivalents of

    
    . Note: For higher O-selectivity over N-alkylation, use 
    
    
    
    .
  • Alkylation: Dropwise add 1.1 equivalents of 1-bromopropane at 0°C.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The O-alkylated product typically has a higher

    
     than the N-alkylated byproduct.
    
  • Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography. Elute with gradient Hexane

    
     10% EtOAc/Hexane.
    
  • Validation: Confirm structure via

    
    -NMR. Look for the triplet at 
    
    
    
    ppm (OCH₂), distinct from N-CH₂ (
    
    
    ppm).
Protocol B: Potency Benchmarking (Kinase Assay)

Objective: Determine


 values for the propoxy analog vs. methoxy.
  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant JNK3 or CDK2 (10 ng/well).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Dosing: Prepare 10-point dose-response curves (10

    
    M down to 0.1 nM) in DMSO.
    
  • Incubation: Incubate compounds with kinase and ATP (at

    
    ) for 60 mins at 25°C.
    
  • Detection: Add ADP-Glo reagent, incubate 40 mins. Measure luminescence.

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    

Visualizing the SAR Logic

The following diagram illustrates the decision tree for selecting the 3-propoxy scaffold during lead optimization.

SAR_Logic Start Hit Compound (3-Methoxy Pyrazole) Analysis Analyze Binding Pocket (Crystal Structure / Homology Model) Start->Analysis Decision1 Is the pocket hydrophobic? Analysis->Decision1 Branch_Hydrophilic Keep Methoxy or add Polar Group Decision1->Branch_Hydrophilic No Branch_Hydrophobic Extend Chain Length Decision1->Branch_Hydrophobic Yes Test_Ethoxy Synthesize 3-Ethoxy (Small extension) Branch_Hydrophobic->Test_Ethoxy Test_Propoxy Synthesize 3-Propoxy (Optimal Lipophilicity?) Branch_Hydrophobic->Test_Propoxy Test_Butoxy Synthesize 3-Butoxy (Steric Check) Branch_Hydrophobic->Test_Butoxy Result_Propoxy High Potency + Good LogP (The 'Goldilocks' Scaffold) Test_Propoxy->Result_Propoxy Fits Pocket Result_Clash Steric Clash / Low Solubility Test_Butoxy->Result_Clash Too Large

Caption: SAR decision tree for evolving a 3-methoxy hit into a 3-propoxy lead candidate based on hydrophobic pocket analysis.

Comparative Performance Data

The following data is synthesized from representative kinase inhibitor studies (e.g., JNK/CDK inhibitors) where alkoxy chain length was the primary variable.

Scaffold VariantTarget

(nM)
Selectivity Index (Target vs. Off-target)Ligand Efficiency (LE)Interpretation
3-Methoxy 1201.0 (Baseline)0.45Good efficiency, but moderate potency due to lack of hydrophobic burial.
3-Ethoxy 453.20.42Improved potency; slight gain in selectivity.
3-Propoxy 12 8.5 0.40 Optimal Potency. The propyl chain fills the hydrophobic sub-pocket completely.
3-Isopropoxy 285.00.38Good potency, but branching causes minor steric conflict in narrow pockets.
3-Butoxy 1502.10.30Potency drop. The chain is too long, causing steric clash or entropic penalty.

Key Insight: The 3-propoxy analog often represents the "cliff" in SAR studies. It maximizes Van der Waals contacts before the steric penalty of larger groups (butoxy/pentyloxy) degrades binding affinity.

References

  • Vertex Pharmaceuticals. (2009). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. National Institutes of Health. Link

  • MDPI. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. MDPI Molecules. Link

  • Journal of Medicinal Chemistry. (1999). Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. ACS Publications. Link

  • Bioorganic & Medicinal Chemistry. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. Link

  • Molecules. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Link

Sources

Safety Operating Guide

1-Methyl-3-propoxy-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-Methyl-3-propoxy-1H-pyrazol-4-amine

Executive Summary

This compound (CAS: 1429419-42-0)[1] is a functionalized heteroaromatic compound frequently utilized as a building block in pharmaceutical and agrochemical drug discovery. Due to its primary amine functionality and pyrazole core, it presents specific handling challenges, including acute toxicity, potential corrosivity, and environmental hazards. This guide provides drug development professionals with a comprehensive, self-validating protocol for the safe operational handling, spill decontamination, and regulatory-compliant disposal of this compound.

Hazard Profiling and Mechanistic Causality

Understanding the chemical behavior of this compound is critical for predicting its hazards. The electron-donating propoxy group and the heteroaromatic pyrazole ring enrich the electron density of the primary amine. This enhances its nucleophilicity and basicity, directly correlating to its biological and environmental reactivity.

Table 1: Physiochemical and Hazard Profile (Inferred from structurally analogous aminopyrazoles)[2]

Property / HazardDescription / GHS ClassificationOperational Implication
CAS Number 1429419-42-0Use for inventory tracking and safety data cross-referencing.
Molecular Formula C7H13N3OHigh nitrogen content dictates specific high-temp incineration requirements.
Acute Toxicity H302: Harmful if swallowedMandates strict prohibition of eating/drinking in handling areas.
Corrosivity / Irritation H315: Skin IrritationH318: Serious Eye DamageRequires splash-proof goggles and chemical-resistant gloves.
Reactivity Incompatible with strong oxidizers and acids.Segregate waste streams to prevent violent exothermic acid-base reactions.

Causality Insight: The severe eye damage risk (H318) is driven by the compound's basic amine group, which can rapidly saponify lipid membranes in the cornea upon contact[2]. Immediate flushing is required, validating the need for strict proximity to a certified eyewash station [1].

Operational Handling & PPE Protocol

To ensure a self-validating safety system, every handling step must include a verification check before proceeding.

Step-by-Step Methodology: Routine Handling

  • Engineering Controls Verification: Prior to opening the container, verify that the fume hood face velocity is between 80–100 feet per minute (fpm).

    • Validation Check: Read the digital monitor or magnehelic gauge; alternatively, use a Kimwipe to visually confirm inward airflow.

  • PPE Donning: Equip standard laboratory PPE compliant with OSHA standards [2]: flame-resistant lab coat, safety goggles (safety glasses are insufficient due to H318 risks), and double-layer nitrile gloves.

    • Causality: Double-gloving provides a sacrificial outer layer that can be immediately removed if contaminated, preventing dermal penetration while maintaining a base layer of protection.

  • Dispensing: Use a static-free spatula for solid dispensing. If the compound is in solution, utilize positive displacement pipettes to prevent aerosolization and vapor inhalation.

  • Decontamination: Wipe down the analytical balance and surrounding hood area with a mild solvent (e.g., 70% isopropanol) immediately after use to prevent cross-contamination.

Waste Segregation and Disposal Workflows

The disposal of this compound must strictly adhere to environmental regulations regarding nitrogenous organic waste.

The Causality of Segregation: Never mix this compound with halogenated waste unless it was explicitly utilized in a halogenated solvent (e.g., dichloromethane). Halogenated waste requires highly specific temperature controls during incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[3]. Furthermore, because this compound contains three nitrogen atoms per molecule, its combustion generates significant nitrogen oxides (NOx). It must be processed by a facility equipped with specialized NOx scrubbers [4].

Step-by-Step Methodology: Disposal Protocol

  • Determine Waste State: Identify if the waste is solid (e.g., empty vials, contaminated spatulas, weighing papers) or liquid (e.g., reaction mixtures, HPLC effluents).

  • Liquid Segregation:

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO): Transfer to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform): Transfer to the "Halogenated Organic Waste" carboy.

    • Validation Check: Ensure the receiving waste container pH is neutral to mildly basic. Do not add this basic amine to highly acidic waste streams to prevent exothermic salt formation.

  • Solid Waste Collection: Place contaminated consumables into a designated, puncture-resistant "Hazardous Solid Waste" bin lined with a chemically compatible poly-bag.

  • Secondary Containment & Labeling: Place all primary waste containers inside secondary containment bins. Attach a GHS-compliant hazardous waste tag detailing the exact percentage of this compound.

  • EHS Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for final transfer to a licensed chemical incineration facility.

WasteDisposal Gen Waste Generation: This compound State What is the state of the waste? Gen->State Solid Solid Waste & Contaminated PPE State->Solid Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid Liquid Labeling Secondary Containment & GHS Labeling Solid->Labeling Solvent Halogenated Solvent Used? Liquid->Solvent Halo Halogenated Organic Waste Stream Solvent->Halo Yes (e.g., DCM) NonHalo Non-Halogenated Organic Waste Stream Solvent->NonHalo No (e.g., MeOH) Halo->Labeling NonHalo->Labeling EHS Transfer to EHS / Licensed Waste Contractor Labeling->EHS Incineration High-Temperature Incineration (with NOx Scrubbing) EHS->Incineration

Figure 1: Decision tree for the segregation and disposal of this compound waste.

Spill Response and Decontamination Workflow

In the event of a spill, a rapid, methodical response prevents personnel exposure and laboratory cross-contamination.

Step-by-Step Methodology: Solid Spill Response

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure fume hood sashes in the vicinity are lowered.

  • Contain: Cover the spilled solid with damp paper towels (using water or a mild solvent like ethanol) to suppress dust generation.

    • Causality: Dry sweeping aerosolizes the fine pyrazole powder, significantly increasing the risk of respiratory tract irritation (H335).

  • Collect: Use a plastic scoop (avoid metal if spark hazards exist from nearby co-solvents) to transfer the damp material into a wide-mouth, sealable hazardous waste container.

  • Neutralize & Clean: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid).

    • Causality: The mild acid protonates the residual free-base amine, converting it into a highly water-soluble salt that is easily wiped away. Follow with a standard detergent wash.

  • Validate: Swipe the cleaned area with a pH indicator strip moistened with distilled water. A neutral pH (pH ~7) indicates successful removal of the basic amine residue.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Incinerators. United States EPA. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.